(E)-10-Hydroxynortriptyline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXZGJKNUNLHK-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47132-16-1, 112839-35-7, 112839-36-8 | |
| Record name | trans-10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxynortriptyline, (E)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT3006Y33U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2M3MUO01G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD85QI7QOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Discovery of (E)-10-Hydroxynortriptyline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological profile of (E)-10-Hydroxynortriptyline, the major active metabolite of the tricyclic antidepressant nortriptyline (B1679971). This document details its metabolic and chemical synthesis, experimental protocols for its study, and its interaction with key biological targets.
Discovery and Metabolic Synthesis
This compound is the primary and pharmacologically active metabolite of nortriptyline, which itself is an active metabolite of amitriptyline (B1667244). Its discovery was a crucial step in understanding the complex pharmacology and metabolism of tricyclic antidepressants. The primary route of its formation in the body is through the stereospecific hydroxylation of nortriptyline at the 10th position of the dibenzocycloheptene ring, a reaction predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[1] This metabolic pathway favors the formation of the (E)-isomer. At higher concentrations of nortriptyline, another enzyme, CYP3A4, also contributes to this metabolic conversion.[2]
The plasma concentration of this compound is significantly influenced by the genetic polymorphism of CYP2D6, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[3]
Metabolic Pathway of Nortriptyline
Caption: Metabolic conversion of amitriptyline to nortriptyline and its subsequent metabolism.
Chemical Synthesis
While this compound is primarily studied as a metabolite, its chemical synthesis is crucial for producing reference standards for analytical studies and for further pharmacological investigation. A specific, detailed synthesis for this compound is not widely published; however, a plausible synthetic route can be devised based on established organic chemistry principles and syntheses of related dibenzosuberone (B195587) derivatives.
The proposed synthesis starts from dibenzosuberone and involves the introduction of a hydroxyl group at the 10-position, followed by the addition of the methylaminopropylidene side chain. Key reactions in this proposed pathway include a Grignard reaction to introduce the side chain precursor and a subsequent dehydration step to form the exocyclic double bond.
Proposed Chemical Synthesis Workflow
Caption: A plausible synthetic pathway for this compound.
Experimental Protocols
In Vitro Metabolism of Nortriptyline using Human Liver Microsomes
This protocol outlines a general procedure to study the metabolism of nortriptyline to this compound in a complex in vitro system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Nortriptyline hydrochloride
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., deuterated nortriptyline or 10-hydroxynortriptyline)
Procedure:
-
Prepare a stock solution of nortriptyline in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration of 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding nortriptyline (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-incubated microsomes.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring the linear formation of metabolites.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant for analysis by a validated LC-MS/MS method.
Quantification of this compound by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add an internal standard (e.g., carbamazepine).
-
Add a suitable extraction solvent.
-
Vortex mix and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: HyPURITY C18 column or equivalent.
-
Mobile Phase: A gradient of 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile is commonly used.[4]
-
Flow Rate: 0.50 mL/min.[4]
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Experimental Workflow for Metabolite Quantification
Caption: General workflow for the quantification of this compound in plasma.
Quantitative Pharmacological Data
This compound is an active metabolite that contributes to the overall pharmacological effect of nortriptyline. Its primary mechanism of action is the inhibition of the norepinephrine (B1679862) transporter (NET). Notably, it exhibits significantly less affinity for muscarinic acetylcholine (B1216132) receptors compared to its parent compound, which translates to a reduced burden of anticholinergic side effects.
| Parameter | This compound | Nortriptyline | Reference(s) |
| Norepinephrine Transporter (NET) Inhibition | Potent inhibitor | Potent inhibitor | [5] |
| Serotonin Transporter (SERT) Inhibition (IC50) | 6700 nM | 940 nM | [3] |
| Muscarinic Receptor Affinity | 10-18 times lower affinity | High affinity | [2][6] |
| Plasma Half-life | 8-10 hours | 16-90 hours | [5] |
| Plasma Protein Binding | 54-69% | ~92% | [5] |
Signaling Pathway
This compound exerts its therapeutic effect primarily by inhibiting the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increased concentration and prolonged presence of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. The increased levels of norepinephrine lead to greater activation of postsynaptic α- and β-adrenergic receptors. Activation of these G-protein coupled receptors initiates downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, which are thought to be central to the antidepressant effects.
Noradrenergic Synapse and the Action of this compound
Caption: Inhibition of the norepinephrine transporter by this compound.
References
- 1. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of Nortriptyline and its E-10-Hydroxy Metabolite for Muscarinic Receptors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. US3547998A - Intermediate and process for the preparation of nortriptyline - Google Patents [patents.google.com]
- 6. Affinity of nortriptyline and its E-10-hydroxy metabolite for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-10-Hydroxynortriptyline: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-10-Hydroxynortriptyline is the major and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Its formation is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6, leading to significant inter-individual variability in its plasma concentrations. This technical guide provides a detailed overview of the current scientific understanding of the pharmacokinetics and metabolism of this compound, including its formation, distribution, and elimination. Quantitative data are summarized, experimental methodologies are detailed, and key pathways are visualized to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Nortriptyline, a widely prescribed tricyclic antidepressant, undergoes extensive metabolism in the body. One of its principal metabolites, this compound, is not only abundant but also pharmacologically active, contributing to both the therapeutic effects and potential side effects of the parent drug. The stereoselective formation of this compound is predominantly catalyzed by CYP2D6, an enzyme known for its genetic polymorphism, which results in distinct metabolic phenotypes within the population[1][2][3][4]. Understanding the pharmacokinetic and metabolic profile of this active metabolite is therefore crucial for optimizing nortriptyline therapy and for the development of safer and more effective antidepressants.
Metabolism and Pharmacokinetics
The metabolic pathway of nortriptyline to this compound and its subsequent elimination is a multi-step process involving several enzymes and exhibiting stereoselectivity.
Formation of this compound
The hydroxylation of nortriptyline at the 10-position is a critical metabolic step.
-
Enzymatic Basis : The formation of this compound from nortriptyline is primarily mediated by the cytochrome P450 enzyme CYP2D6, which exhibits high affinity for this reaction.[1] A second, low-affinity enzyme, CYP3A4, also contributes to this metabolic conversion.[1] The involvement of these two enzymes results in biphasic kinetics in human liver microsomes.[1] Other CYP isoforms, including 1A2, 2A6, 2B6, 2C9, 2C19, and 2E1, have not shown detectable activity in the E-10-hydroxylation of nortriptyline.[1]
-
Genetic Polymorphisms : The genetic polymorphism of CYP2D6 is a major determinant of this compound plasma concentrations. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype.[2][3] Poor metabolizers exhibit significantly lower formation of the metabolite, leading to higher plasma levels of the parent drug, nortriptyline. Conversely, ultrarapid metabolizers have higher metabolite-to-parent drug ratios.[2][5]
Further Metabolism and Elimination
This compound undergoes further metabolism, primarily through glucuronidation, before excretion.
-
Glucuronidation : The disposition of this compound is stereoselective, with the (+) and (-) enantiomers exhibiting different metabolic fates.[6] The first-pass glucuronidation of this compound is enantioselective for the (+)-E-10-OH-NT enantiomer.[6] A significantly higher proportion of an administered dose of (+)-E-10-OH-NT is recovered in the urine as its glucuronide conjugate compared to the (-)-E-10-OH-NT enantiomer.[6]
-
Renal Excretion : Both unchanged this compound and its glucuronide conjugate are excreted in the urine. The renal clearance of unbound (-)-E-10-OH-NT is higher than that of (+)-E-10-OH-NT, suggesting an enantioselective tubular secretion process.[6] In individuals with chronic renal failure, the elimination of 10-hydroxynortriptyline (B30761) metabolites is reduced.[7]
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several studies.
-
Half-Life : After administration of racemic E-10-OH-NT, both enantiomers are eliminated with a plasma half-life of approximately 8 to 9 hours.[6][8]
-
Clearance : The total oral plasma clearance and metabolic clearance via glucuronidation are significantly higher for (+)-E-10-OH-NT compared to (-)-E-10-OH-NT.[6] The total plasma clearance of nortriptyline is strongly correlated with the metabolic clearance by E-10-hydroxylation, highlighting the importance of this pathway in the overall disposition of the drug.[4]
-
Protein Binding : The plasma protein binding of the enantiomers of this compound is stereoselective. The (+)-enantiomer is approximately 54% bound, while the (-)-enantiomer is about 69% bound.[8] This is less than the protein binding of the parent drug, nortriptyline, which is around 92%.[8]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacokinetic and metabolic data for this compound.
| Parameter | Value | Enantiomer | Conditions | Reference |
| Plasma Half-Life | 8 - 9 hours | Racemic | Single oral dose of 75 mg racemic E-10-OH-NT | [6] |
| Renal Clearance (unbound) | 0.57 ± 0.16 L.kg-1.hr-1 | (-)-E-10-OH-NT | Single oral dose of 75 mg racemic E-10-OH-NT | [6] |
| 0.44 ± 0.14 L.kg-1.hr-1 | (+)-E-10-OH-NT | Single oral dose of 75 mg racemic E-10-OH-NT | [6] | |
| Urinary Recovery (as glucuronide) | 35.3 ± 9.7 % of dose | (-)-E-10-OH-NT | Single oral dose of 75 mg racemic E-10-OH-NT | [6] |
| 64.4 ± 12.1 % of dose | (+)-E-10-OH-NT | Single oral dose of 75 mg racemic E-10-OH-NT | [6] | |
| Plasma Protein Binding | 69% | (-)-E-10-OH-NT | In vitro | [8] |
| 54% | (+)-E-10-OH-NT | In vitro | [8] |
Table 1: Pharmacokinetic Parameters of this compound Enantiomers
| Enzyme | Km (μM) | Notes | Reference |
| CYP2D6 | 2.1 | High affinity | [1] |
| CYP3A4 | 37.4 | Low affinity | [1] |
Table 2: Michaelis-Menten Constants (Km) for Nortriptyline E-10-Hydroxylation
Experimental Protocols
This section details the methodologies employed in key studies investigating the pharmacokinetics and metabolism of this compound.
In Vitro Metabolism Studies
-
Objective : To identify the human cytochrome P450 isoforms responsible for nortriptyline E-10-hydroxylation.
-
Methodology :
-
Enzyme Sources : Human liver microsomes and heterologously expressed human CYPs (in lymphoblasts).
-
Substrate : Nortriptyline.
-
Incubation : Nortriptyline was incubated with the enzyme sources and cofactors.
-
Inhibition Studies : Selective chemical inhibitors for CYP2D6 (quinidine) and CYP3A4 (ketoconazole) were used to confirm the involvement of these enzymes.
-
Kinetic Analysis : Michaelis-Menten kinetics were determined to assess the affinity of the enzymes for the substrate.[1]
-
Human Pharmacokinetic Studies
-
Objective : To investigate the stereoselective disposition and elimination of racemic E-10-hydroxynortriptyline in humans.
-
Study Design :
-
Subjects : Healthy volunteers classified as rapid and slow hydroxylators of debrisoquine (B72478) (a probe for CYP2D6 activity).
-
Intervention : A single oral dose of 75 mg of racemic E-10-OH-NT hydrogen maleate (B1232345) was administered.
-
Sample Collection : Blood and urine samples were collected at various time points.
-
Analytical Method : Plasma and urine concentrations of the enantiomers of E-10-OH-NT and their glucuronide conjugates were determined using a stereoselective analytical method.[6]
-
Analytical Methods for Quantification
-
LC-MS/MS Method :
-
Sample Preparation : Protein precipitation of plasma samples.
-
Chromatography : Separation on a C18 column with a gradient mobile phase of acetonitrile (B52724) and 0.1% formic acid.
-
Detection : Electrospray ionization in positive mode with tandem mass spectrometry (MS/MS).
-
LLOQ : 0.5 ng/ml for the metabolites.[9]
-
-
Capillary Gas Chromatography with Electron-Capture Detection :
-
Sample Preparation : Liquid-liquid extraction from alkalinized plasma, followed by back-extraction and derivatization with heptafluorobutyric anhydride.
-
Chromatography : Analysis on a fused-silica capillary column.
-
LLOQ : 3 µg/L for 10-hydroxynortriptyline.[10]
-
Visualizations
The following diagrams illustrate the metabolic pathways and experimental workflows related to this compound.
Caption: Metabolic pathway of nortriptyline to this compound and its subsequent elimination.
Caption: Generalized workflow for a human pharmacokinetic study of this compound.
Conclusion
The pharmacokinetics and metabolism of this compound are complex, characterized by the significant influence of CYP2D6 genetic polymorphism and stereoselective disposition. A thorough understanding of these processes is essential for the rational use of nortriptyline and for guiding future drug development efforts in the field of antidepressants. This guide provides a consolidated resource of the current knowledge, highlighting the key enzymatic pathways, pharmacokinetic parameters, and experimental approaches used to study this important active metabolite. Further research is warranted to fully elucidate the clinical implications of the stereoselective pharmacokinetics of this compound and its contribution to the overall therapeutic and adverse effect profile of nortriptyline.
References
- 1. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs [pubmed.ncbi.nlm.nih.gov]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. g-standaard.nl [g-standaard.nl]
- 4. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nortriptyline metabolism in chronic renal failure: metabolite elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive method for the quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of (E)-10-Hydroxynortriptyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-10-hydroxynortriptyline is the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Formed in the liver primarily by the polymorphic cytochrome P450 enzyme CYP2D6, this metabolite circulates in human plasma, often at concentrations exceeding the parent drug.[1][2] Understanding the in vitro biological activity of this compound is crucial for a comprehensive grasp of nortriptyline's overall therapeutic effects and side-effect profile. This technical guide provides a detailed overview of the in vitro pharmacology of this compound, focusing on its interactions with key molecular targets.
Core Biological Activities
This compound exhibits a distinct pharmacological profile, characterized by potent inhibition of the norepinephrine (B1679862) transporter and a significantly reduced affinity for muscarinic acetylcholine (B1216132) receptors compared to its parent compound, nortriptyline.
Monoamine Transporter Inhibition
This compound is a potent inhibitor of the norepinephrine transporter (NET) and a weaker inhibitor of the serotonin (B10506) transporter (SERT).
-
Norepinephrine Transporter (NET): Multiple sources confirm that this compound is a potent inhibitor of noradrenaline (norepinephrine) uptake.[1][3][4] One study suggests that the 10-hydroxylated metabolites of nortriptyline are equipotent with amitriptyline (B1667244) in their ability to inhibit noradrenaline uptake.[3] Another source indicates that this compound is approximately 50% as potent as nortriptyline at inhibiting the neuronal uptake of norepinephrine in vitro.[5]
-
Serotonin Transporter (SERT): The inhibitory effect of this compound on the serotonin transporter is considerably weaker than that of its parent compound. An in vitro study using human platelets determined the half-maximal inhibitory concentration (IC50) for serotonin uptake inhibition to be 6700 nM.[6]
-
Dopamine (B1211576) Transporter (DAT): Currently, there is a lack of specific in vitro data on the inhibitory activity of this compound at the dopamine transporter.
Neurotransmitter Receptor Binding Affinity
A key characteristic of this compound is its significantly lower affinity for muscarinic acetylcholine receptors compared to nortriptyline, suggesting a reduced potential for anticholinergic side effects.
-
Muscarinic Acetylcholine Receptors: In vitro studies have demonstrated that the affinity of this compound for muscarinic receptors is substantially lower than that of nortriptyline.[7] One study quantified this difference, showing that the affinity of this compound for muscarinic acetylcholine receptors is approximately 10 to 12 times lower, and another source states it is only one-eighteenth of the affinity of nortriptyline.[1][7]
Ion Channel Interactions
There is currently a lack of in vitro data on the effects of this compound on key ion channels, such as sodium, potassium, and calcium channels.
Metabolism and Cytochrome P450 Interactions
This compound is a major metabolite of nortriptyline, formed primarily through the action of CYP2D6 and to a lesser extent, CYP3A4.[8] While this metabolic pathway is well-established, there is limited in vitro data on the potential of this compound to inhibit or induce cytochrome P450 enzymes.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro biological activity of this compound.
Table 1: Monoamine Transporter Inhibition
| Transporter | Assay Type | Test System | Parameter | Value | Reference(s) |
| Serotonin Transporter (SERT) | Uptake Inhibition | Human Platelets | IC50 | 6700 nM | [6] |
| Norepinephrine Transporter (NET) | Uptake Inhibition | Not Specified | Relative Potency | ~50% of Nortriptyline | [5] |
| Norepinephrine Transporter (NET) | Uptake Inhibition | Not Specified | Relative Potency | Equipotent to Amitriptyline | [3] |
Table 2: Neurotransmitter Receptor Binding Affinity
| Receptor | Assay Type | Test System | Parameter | Value | Reference(s) |
| Muscarinic Acetylcholine Receptors | Competitive Binding | Guinea Pig Tissues | Relative Affinity | 10-12 times lower than Nortriptyline | [7] |
| Muscarinic Acetylcholine Receptors | Not Specified | Not Specified | Relative Affinity | 1/18th of Nortriptyline | [1] |
Experimental Protocols
This section provides an overview of the methodologies typically employed in the in vitro assays cited in this guide.
Monoamine Transporter Uptake Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the reuptake of neurotransmitters by their respective transporters.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used and are stably transfected to express the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Assay Procedure:
-
Transfected cells are seeded in multi-well plates and allowed to adhere.
-
The cells are washed and then incubated with various concentrations of the test compound, this compound.
-
A radiolabeled substrate (e.g., [3H]-norepinephrine, [3H]-serotonin, or [3H]-dopamine) is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay for Muscarinic Receptors
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target muscarinic receptor subtypes (M1-M5).
-
Assay Procedure:
-
The prepared membranes are incubated with a fixed concentration of a specific muscarinic radioligand (e.g., [3H]-N-methylscopolamine).
-
Increasing concentrations of the unlabeled test compound, this compound, are added to compete for binding with the radioligand.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Monoamine Transporter Inhibition Workflow
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Radioligand Receptor Binding Assay Workflow
Caption: Workflow for Radioligand Receptor Binding Assay.
Metabolic Pathway of Nortriptyline
Caption: Primary metabolic pathway of nortriptyline.
Conclusion
The in vitro biological activity of this compound is distinguished by its potent inhibition of the norepinephrine transporter and its significantly reduced anticholinergic properties compared to nortriptyline. While its inhibitory effect on the serotonin transporter is weak, further research is needed to fully characterize its activity at the dopamine transporter, a broader range of neurotransmitter receptors, and various ion channels. A more complete understanding of the in vitro pharmacology of this major metabolite will provide a clearer picture of the overall clinical effects of nortriptyline and may inform the development of future antidepressants with improved side-effect profiles.
References
- 1. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Radioligand binding and competition assays [bio-protocol.org]
- 7. Affinity of nortriptyline and its E-10-hydroxy metabolite for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereospecific Synthesis of (E)-10-Hydroxynortriptyline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the stereospecific synthesis of (E)-10-Hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline (B1679971). A feasible synthetic pathway, detailed experimental protocols, and relevant quantitative data are presented to facilitate its preparation for research and drug development purposes. The synthesis leverages a strategic combination of a Wittig reaction to construct the core structure and a stereoselective reduction of a key ketone intermediate to establish the desired stereochemistry at the C-10 position.
Introduction
This compound is a significant metabolite of nortriptyline, formed in vivo primarily through the action of the cytochrome P450 enzyme CYP2D6. Its stereochemistry plays a crucial role in its pharmacological activity and metabolic profile. Access to enantiomerically pure this compound is essential for detailed pharmacological studies, for use as an analytical standard, and for the development of next-generation therapeutics with improved efficacy and reduced side effects. This guide outlines a robust and reproducible synthetic route to obtain this compound with high stereochemical control.
Proposed Synthetic Pathway
The proposed stereospecific synthesis of this compound commences with the commercially available starting material, dibenzosuberone (B195587). The synthetic strategy involves three key stages:
-
Introduction of the Aminopropylidene Side Chain: A Wittig reaction is employed to install the essential 3-(methylamino)propylidene side chain onto the dibenzosuberone core, yielding nortriptyline.
-
Oxidation to the Key Ketone Intermediate: The benzylic position of nortriptyline is oxidized to the corresponding ketone, 10-oxonortriptyline, which serves as the prochiral substrate for the stereoselective reduction.
-
Stereoselective Reduction: The crucial stereocenter at the 10-position is established through the stereoselective reduction of 10-oxonortriptyline using a chiral reducing agent, affording the target molecule, this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of Nortriptyline from Dibenzosuberone (Wittig Reaction)
This procedure outlines the introduction of the 3-(methylamino)propylidene side chain via a Wittig reaction.
Experimental Workflow:
In Vivo Formation of (E)-10-Hydroxynortriptyline from Nortriptyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortriptyline (B1679971), a tricyclic antidepressant, undergoes extensive hepatic metabolism, with the formation of (E)-10-hydroxynortriptyline being a primary pathway. This biotransformation is crucial for the drug's clearance and overall pharmacokinetic profile. This technical guide provides an in-depth overview of the in vivo formation of this compound from nortriptyline, detailing the enzymatic processes, summarizing key quantitative data, and outlining representative experimental protocols for its investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the metabolism of nortriptyline.
Metabolic Pathway of Nortriptyline to this compound
The primary metabolic pathway for the formation of this compound from nortriptyline is hydroxylation, a phase I metabolic reaction. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Key Enzymes Involved
The 10-hydroxylation of nortriptyline is a stereoselective process, predominantly yielding the (E)-isomer.[1][2][3] This reaction is mainly catalyzed by the following CYP isoforms:
-
Cytochrome P450 2D6 (CYP2D6): This is the high-affinity, primary enzyme responsible for the formation of this compound.[1][2][3][4][5][6][7][8][9] The significant role of CYP2D6 leads to variability in nortriptyline metabolism among individuals due to genetic polymorphisms in the CYP2D6 gene.[6][7][10] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the plasma concentrations of both nortriptyline and its hydroxylated metabolite.[6][10]
-
Cytochrome P450 3A4 (CYP3A4): This enzyme acts as a low-affinity catalyst for the E-10-hydroxylation of nortriptyline.[4] While its contribution is minor under normal therapeutic concentrations, it can become more significant in individuals who are poor CYP2D6 metabolizers or when CYP3A4 is induced by co-administered drugs.[4]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of nortriptyline and the analytical methods for its quantification.
Table 1: In Vitro Enzyme Kinetics of Nortriptyline 10-Hydroxylation
| Enzyme | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Source |
| CYP2D6 | 0.48 - 2.1 µM | 130 mol/hr/mol CYP | [4][5] |
| CYP3A4 | 37.4 µM | Not specified | [4] |
Table 2: Pharmacokinetic Parameters of Nortriptyline and this compound in Humans with Different CYP2D6 Genotypes
| CYP2D6 Genotype | Nortriptyline AUC (nM·h) | This compound AUC (nM·h) | Nortriptyline Oral Clearance (L/h/kg) | AUC NT / AUC HNT Ratio | Source |
| 1/1 (Extensive Metabolizer) | 1817 | 2273 | 1.86 | 0.82 | [11] |
| 1/10 (Intermediate Metabolizer) | Increased by ~40% vs EM | Increased by ~19% vs EM | - | 1.04 | [6] |
| 10/10 (Poor Metabolizer) | 4002 | 1704 | 0.80 | 2.51 | [11] |
| Ultrarapid Metabolizer (Multiple Copies) | Decreased by 34-79% vs EM | Increased by 60-101% vs EM | - | 0.08 - 0.32 | [6] |
AUC: Area under the plasma concentration-time curve; NT: Nortriptyline; HNT: 10-Hydroxynortriptyline (B30761); EM: Extensive Metabolizer.
Table 3: Analytical Methods for Quantification
| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Biological Matrix | Source |
| HPLC-UV | 10 ng/g | Human Plasma | [12] |
| LC-MS/MS | LOQ: 0.5 ng/mL | Human Serum | [13] |
| GC-MS | 0.5 - 1 ng/mL | Human Plasma | [14] |
| Micellar Liquid Chromatography | LOD: 0.31 ng/mL | Serum | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the in vivo formation of this compound.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of nortriptyline and this compound in rats.
Objective: To characterize the plasma concentration-time profiles and calculate key pharmacokinetic parameters of nortriptyline and its primary metabolite, this compound, following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Nortriptyline hydrochloride
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study, with free access to food and water.
-
Dose Preparation: Prepare a solution or suspension of nortriptyline hydrochloride in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).
-
Dosing: Administer a single oral dose of nortriptyline to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of nortriptyline and this compound in the plasma samples using a validated LC-MS/MS method (see section 3.2).
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life for both the parent drug and its metabolite.
Quantification of Nortriptyline and this compound in Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of nortriptyline and its hydroxylated metabolite in plasma samples.
Objective: To accurately and precisely measure the concentrations of nortriptyline and this compound in plasma samples obtained from in vivo studies.
Materials:
-
Plasma samples
-
Nortriptyline and this compound analytical standards
-
Internal standard (e.g., nortriptyline-d3)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from endogenous matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for nortriptyline, this compound, and the internal standard.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of nortriptyline and this compound into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Quantify the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Experimental Workflow Diagram
Conclusion
The in vivo formation of this compound is a critical aspect of nortriptyline's metabolism, primarily driven by the polymorphic enzyme CYP2D6. Understanding this metabolic pathway is essential for predicting drug-drug interactions, explaining inter-individual variability in drug response, and optimizing therapeutic regimens. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the metabolism and pharmacokinetics of nortriptyline and its metabolites.
References
- 1. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. eugenomic.com [eugenomic.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
The Pharmacological Profile of Nortriptyline and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortriptyline (B1679971), a second-generation tricyclic antidepressant, remains a critical tool in the management of major depressive disorder and off-label for conditions such as chronic pain. Its therapeutic efficacy and adverse effect profile are dictated by a complex interplay between the parent drug and its active metabolites, primarily 10-hydroxynortriptyline. This technical guide provides a comprehensive overview of the pharmacological profile of nortriptyline and its key metabolites, focusing on their interactions with various neurotransmitter transporters and receptors. We present a detailed summary of quantitative binding affinities, pharmacokinetic parameters, and the underlying metabolic pathways. Furthermore, this guide outlines key experimental methodologies for the characterization of these compounds and visualizes the critical pathways involved in nortriptyline's mechanism of action and metabolism.
Introduction
Nortriptyline is the active metabolite of amitriptyline (B1667244) and exerts its primary therapeutic effects by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin.[1][2] This modulation of monoamine neurotransmitters in the synaptic cleft is central to its antidepressant activity. However, nortriptyline's clinical profile is also shaped by its affinity for a range of other receptors, including muscarinic, histaminergic, and adrenergic receptors, which contribute to its side-effect profile.[1] The metabolism of nortriptyline is extensive, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6, leading to the formation of active and inactive metabolites that have their own distinct pharmacological properties.[3] Understanding this complex pharmacological and metabolic landscape is crucial for optimizing therapeutic strategies and for the development of novel therapeutics with improved efficacy and safety profiles.
Pharmacodynamics: Receptor and Transporter Binding Affinities
The interaction of nortriptyline and its metabolites with various central nervous system targets is a key determinant of their therapeutic and adverse effects. The binding affinities, typically expressed as the inhibition constant (Ki), quantify the potency of these interactions.
Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of Nortriptyline and Metabolites
| Target | Nortriptyline | E-10-Hydroxynortriptyline | Z-10-Hydroxynortriptyline | Desmethylnortriptyline (B104222) | Reference(s) |
| Monoamine Transporters | |||||
| Norepinephrine Transporter (NET) | 4.37 - 10 | Potent Inhibitor | - | - | [4][5] |
| Serotonin Transporter (SERT) | 18 - 82 | Less potent than NT | - | - | [4][6] |
| Dopamine Transporter (DAT) | 1140 | - | - | - | [4] |
| Receptors | |||||
| Histamine (B1213489) H1 | 1.0 - 10 | - | - | - | [2] |
| Muscarinic M1 | ~80 | 1/18th of NT's affinity | - | - | [7] |
| Alpha-1 Adrenergic | 15 - 30 | - | - | - | [1] |
Note: A lower Ki value indicates a higher binding affinity. Data for metabolites are less extensively reported in the literature.
Metabolism and Pharmacokinetics
Nortriptyline undergoes extensive hepatic metabolism, primarily through two main pathways: hydroxylation and N-demethylation.[3] The major active metabolite, 10-hydroxynortriptyline, exists as two stereoisomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, with the E-isomer being predominant.[3]
Metabolic Pathway of Nortriptyline
The metabolic conversion of nortriptyline is primarily catalyzed by cytochrome P450 enzymes, with CYP2D6 playing a crucial role in the hydroxylation to 10-hydroxynortriptyline.[3] N-demethylation to desmethylnortriptyline is also a significant pathway.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H1-histamine receptor affinity predicts weight gain with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha 1-adrenergic and H1-histamine receptor control of intracellular Ca2+ in a muscle cell line: the influence of prior agonist exposure on receptor responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine via histamine H1 receptor enhances the muscarinic receptor‐induced calcium response to acetylcholine in an enterochromaffin cell model - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of (E)-10-Hydroxynortriptyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-10-Hydroxynortriptyline is the major and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline (B1679971).[1][2][3] Its formation is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[1][4][5] While the parent compound, nortriptyline, has a well-documented toxicity profile, comprehensive initial toxicity screening data for this compound is not extensively available in the public domain. This technical guide summarizes the known toxicological data, with a primary focus on comparative cardiotoxicity, and provides detailed experimental protocols for a standard initial toxicity screening cascade, including cytotoxicity and genotoxicity assays. This guide is intended to provide a framework for researchers and drug development professionals for assessing the toxicological profile of this compound.
In Vivo Toxicity Data
The most significant toxicity data available for this compound pertains to its cardiovascular effects, which have been compared to its parent compound, nortriptyline, and its geometric isomer, (Z)-10-Hydroxynortriptyline. An in vivo study in swine demonstrated that this compound is significantly less cardiotoxic than nortriptyline.[6][7][8]
Comparative Cardiotoxicity in a Swine Model
A study involving the intravenous administration of nortriptyline and its 10-hydroxy metabolites to swine revealed key differences in their cardiotoxic profiles. Nortriptyline, at doses from 3.5 to 7 mg/kg, induced significantly more cardiac arrhythmias than this compound.[6][7] In contrast to its Z-isomer, this compound did not cause the marked bradycardia, decrements in blood pressure, or dose-correlated declines in cardiac output that were observed with nortriptyline and (Z)-10-Hydroxynortriptyline.[6][7][8]
Table 1: Summary of Comparative Cardiotoxicity in Swine [6][7][8]
| Parameter | Nortriptyline (3.5-7 mg/kg) | This compound | (Z)-10-Hydroxynortriptyline |
| Arrhythmias | Significantly more than E-isomer | Significantly less than Nortriptyline | Not significantly different from Nortriptyline |
| Bradycardia | Not reported as a primary effect | Not observed | Marked |
| Blood Pressure | Dose-correlated decline | No significant decline | Marked decrements |
| Cardiac Output | Dose-correlated decline | No significant decline | Marked decrements |
In Vitro Toxicity Screening Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Plating: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][12] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).[13]
-
Metabolic Activation: Prepare an S9 mixture from the liver of rats treated with a metabolic enzyme inducer (e.g., Aroclor 1254).
-
Plate Incorporation Method:
-
To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight culture of the bacterial strain, 0.1 mL of the test solution of this compound at various concentrations, and 0.5 mL of the S9 mixture (for metabolic activation) or buffer (for no activation).
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect the potential of a compound to induce chromosomal damage, specifically the formation of micronuclei in the cytoplasm of interphase cells.[14][15]
-
Cell Culture: Culture mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) to an appropriate density.
-
Compound Exposure: Treat the cells with various concentrations of this compound, a vehicle control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9) for a short period (e.g., 3-6 hours) with and without metabolic activation (S9), followed by a recovery period, or for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Cell Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A compound is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Signaling Pathways and Metabolic Fate
While the direct effects of this compound on specific signaling pathways are not well-elucidated, its formation from nortriptyline is a critical metabolic step. Nortriptyline itself is known to influence various signaling pathways, primarily through its inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake.[16][17] Chronic treatment with nortriptyline has been shown to modulate pathways involved in carbohydrate metabolism and actin-related processes.
Metabolic Pathway of Nortriptyline
The primary metabolic pathway for nortriptyline is hydroxylation to form this compound and its Z-isomer, with the E-isomer being the major metabolite.[1][4] This reaction is catalyzed by CYP2D6.[5] this compound can then undergo further metabolism.
References
- 1. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 4. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Anxiolytic activity | TargetMol [targetmol.com]
- 9. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. toxys.com [toxys.com]
- 13. 10-Hydroxynortriptyline, (E)- | C19H21NO | CID 6440567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preferred-cell-systems.com [preferred-cell-systems.com]
- 16. Frontiers | Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids [frontiersin.org]
- 17. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Separation of (E)- and (Z)-10-Hydroxynortriptyline Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-hydroxynortriptyline (B30761) is the major and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline (B1679971). It exists as four stereoisomers due to the presence of two chiral centers: a pair of enantiomers for the (E)-isomer and a pair for the (Z)-isomer. The metabolic formation and clearance of these stereoisomers are highly stereoselective, primarily mediated by the polymorphic enzyme CYP2D6. This leads to significant inter-individual variations in plasma concentrations of the active metabolites, which can impact both the therapeutic efficacy and the adverse effect profile of nortriptyline. Consequently, the ability to separate and quantify the individual (E)- and (Z)-10-hydroxynortriptyline enantiomers is crucial for detailed pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and therapeutic drug monitoring.
These application notes provide a comprehensive overview of the techniques for the chiral separation of (E)- and (Z)-10-hydroxynortriptyline stereoisomers, with a focus on High-Performance Liquid Chromatography (HPLC). Detailed protocols for sample preparation and chromatographic analysis are presented to guide researchers in developing and validating robust analytical methods.
Metabolic Pathway and Clinical Significance
The metabolic pathway of nortriptyline to its hydroxylated metabolites is a key determinant of its clinical effects. The diagram below illustrates the primary metabolic conversion.
Caption: Metabolic conversion of nortriptyline to its major hydroxylated metabolites.
Quantitative Data Summary
The stereoselective metabolism of nortriptyline leads to different plasma concentrations of the (E)- and (Z)-10-hydroxynortriptyline enantiomers. The following table summarizes key pharmacokinetic parameters.
| Parameter | (+)-(E)-10-OH-NT | (-)-(E)-10-OH-NT | (+)-(Z)-10-OH-NT | (-)-(Z)-10-OH-NT | Reference |
| Plasma Concentration Ratio | Lower | Higher | - | - | [1] |
| Metabolic Clearance | Higher | Lower | - | - | [1] |
| Formation Pathway | CYP2D6 | CYP2D6 (major) | Minor | Minor | [1] |
Note: Quantitative data for the individual (Z)-enantiomers are less commonly reported in the literature.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of (E)- and (Z)-10-Hydroxynortriptyline Enantiomers
This protocol describes a method for the simultaneous separation of the four stereoisomers of 10-hydroxynortriptyline using a polysaccharide-based chiral stationary phase (CSP).
Workflow for Chiral HPLC Method Development:
Caption: General workflow for the chiral HPLC analysis of 10-hydroxynortriptyline.
Materials and Reagents:
-
Reference standards for (+)-(E)-, (-)-(E)-, (+)-(Z)-, and (-)-(Z)-10-hydroxynortriptyline
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
HPLC-grade 2-propanol
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
Human plasma (for method validation)
-
Ethyl acetate (B1210297) (for extraction)
-
Nitrogen gas supply
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
UV detector or a tandem mass spectrometer (MS/MS)
-
Chiral stationary phase column: A polysaccharide-based CSP such as Chiralpak IA, IB, or IC (amylose or cellulose (B213188) derivatives) is recommended as a starting point due to their broad applicability in separating geometric and optical isomers.[2]
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Recommended Condition |
| Column | Chiralpak IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 242 nm or MS/MS |
| Injection Volume | 10 µL |
Method Development and Optimization:
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (ethanol or 2-propanol) is a critical parameter for achieving separation. A systematic evaluation of different ratios (e.g., 90:10, 80:20, 70:30) should be performed. The addition of a small amount of an acidic (TFA) or basic (DEA) modifier can significantly improve peak shape and resolution for basic compounds like 10-hydroxynortriptyline.
-
Choice of Chiral Stationary Phase: If the initial CSP does not provide adequate separation, screening other polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or cyclodextrin-based columns is recommended.[3][4]
-
Temperature: Varying the column temperature can influence enantioselectivity. Lower temperatures often lead to better resolution.
Protocol 2: Sample Preparation from Plasma
This protocol describes a liquid-liquid extraction (LLE) method for the extraction of 10-hydroxynortriptyline from human plasma.
Procedure:
-
To 1 mL of plasma sample in a polypropylene (B1209903) tube, add an internal standard (e.g., a deuterated analog of 10-hydroxynortriptyline).
-
Add 5 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
Data Presentation and Interpretation
The primary outcome of the chiral separation is a chromatogram showing four distinct peaks corresponding to the four stereoisomers of 10-hydroxynortriptyline. The order of elution will depend on the specific chiral stationary phase and mobile phase used. The area under each peak can be used to quantify the concentration of each stereoisomer.
Key Parameters to Evaluate:
-
Resolution (Rs): A measure of the degree of separation between two adjacent peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of two adjacent peaks. A value of α > 1 is required for separation.
-
Enantiomeric Excess (ee%): A measure of the purity of an enantiomer in a mixture.
Conclusion
The chiral separation of (E)- and (Z)-10-hydroxynortriptyline is a challenging but essential analytical task for understanding the pharmacology of nortriptyline. The use of polysaccharide-based chiral stationary phases in HPLC offers a powerful tool for achieving the simultaneous separation of all four stereoisomers. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop and validate robust and reliable methods for the stereoselective analysis of this important metabolite. Careful method development and optimization are crucial for achieving the desired separation and accurate quantification.
References
- 1. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
Application Note: Solid-Phase Extraction of (E)-10-Hydroxynortriptyline from Human Plasma
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of (E)-10-Hydroxynortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline (B1679971), from human plasma. The described method utilizes a mixed-mode cation exchange and reversed-phase SPE strategy, which offers high recovery and excellent sample cleanup, making it suitable for downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.
Introduction
This compound is a significant metabolite in the biotransformation of nortriptyline, a widely prescribed medication for the treatment of depression. Accurate quantification of this metabolite in biological matrices is crucial for understanding the pharmacokinetics and therapeutic efficacy of the parent drug. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This protocol focuses on a mixed-mode SPE approach, which combines the principles of reversed-phase and ion-exchange chromatography to achieve superior selectivity and efficiency in isolating this compound from complex biological samples like plasma.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust SPE method.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO | [1][2] |
| Molecular Weight | 279.38 g/mol | [1][2] |
| pKa (Strongest Basic) | 10.47 | [1] |
| logP | 3.2 - 3.4 | [1][2] |
Experimental Protocol
This protocol is designed for the extraction of this compound from human plasma using a mixed-mode strong cation exchange and reversed-phase SPE cartridge.
Materials:
-
Mixed-Mode Strong Cation Exchange (SCX) and Reversed-Phase SPE Cartridges (e.g., 30 mg/1 mL)
-
Human Plasma Samples
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 1 mL of plasma, add a suitable internal standard.
-
Acidify the plasma sample by adding 100 µL of 2% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode SPE cartridges on a vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water.
-
Equilibrate the cartridges with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Ensure the sorbent bed does not dry out during these steps.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a low vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0) to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the this compound and other basic compounds from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the analytical method (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes the expected performance of the mixed-mode SPE protocol for the extraction of tricyclic antidepressants, including nortriptyline and its hydroxylated metabolites. While specific recovery data for this compound is not explicitly detailed in the cited literature, the recovery for nortriptyline can be considered a reasonable surrogate due to their structural similarity.
| Analyte | Spiked Concentration | Mean Recovery (%) | % RSD |
| Nortriptyline | Low, Medium, High | >87 | <10 |
| Amitriptyline | Low, Medium, High | >87 | <10 |
| Imipramine | Low, Medium, High | >87 | <10 |
| Desipramine | Low, Medium, High | >87 | <10 |
| Clomipramine | Low, Medium, High | >87 | <10 |
Data is based on a study using Bond-Elut TCA solid-phase extraction columns for a panel of tricyclic antidepressants.[3]
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the solid-phase extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (E)-10-Hydroxynortriptyline as a Biomarker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-10-Hydroxynortriptyline is the major and active metabolite of nortriptyline (B1679971), a tricyclic antidepressant.[1] The formation of this metabolite is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[2][3] Consequently, the plasma concentration of this compound serves as a critical biomarker for assessing CYP2D6 activity, which can significantly influence nortriptyline's therapeutic efficacy and potential for adverse effects.[3] Monitoring levels of this compound is crucial for personalizing nortriptyline therapy, particularly in the context of therapeutic drug monitoring (TDM).[4] This document provides a comprehensive overview of the application of this compound as a biomarker, including detailed experimental protocols and quantitative data.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the analysis and pharmacokinetics of this compound.
Table 1: Analytical Method Performance for this compound Quantification in Human Plasma
| Analytical Method | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |
| LC-MS/MS | 0.5 | 0.5 - 40 | < 7.1 (< 16 at LLOQ) | 92 - 114 | [5] |
| LC-MS/MS | 0.8 | 0.8 - 32 | 7 - 11 | Not Specified | [6] |
| GC-ECD | 3 | 7 - 90 | < 12 | Not Specified | [7] |
| LC-MS/MS | 1.09 | 1.09 - 30 | FDA Guidelines Met | FDA Guidelines Met | [8] |
Table 2: Enzyme Kinetic Parameters for Nortriptyline 10-Hydroxylation
| Enzyme | Km (µM) | Vmax | Reference |
| CYP2D6 | 2.1 | Not Specified | [9] |
| CYP3A4 | 37.4 | Not Specified | [9] |
| Human Liver Microsomes (High Affinity) | 1.3 ± 0.4 | Not Specified | [9] |
| Human Liver Microsomes (Low Affinity) | 24.4 ± 7 | Not Specified | [9] |
Table 3: Pharmacokinetic Parameters of Nortriptyline and this compound by CYP2D6 Phenotype
| CYP2D6 Phenotype | Apparent Oral Clearance of Nortriptyline (Relative Proportion) | AUC (nortriptyline) / AUC (10-hydroxynortriptyline) Ratio (Relative Proportion) | Reference |
| Poor Metabolizer (0 functional genes) | 1 | 36 | [10] |
| Intermediate Metabolizer (1 functional gene) | 1 | 25 | [10] |
| Extensive Metabolizer (2 functional genes) | 4 | 10 | [10] |
| Ultrarapid Metabolizer (3 functional genes) | 5 | 4 | [10] |
| Ultrarapid Metabolizer (13 functional genes) | 17 | 1 | [10] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Nortriptyline
Nortriptyline is extensively metabolized in the liver. The primary pathway is hydroxylation at the 10-position, predominantly forming the active metabolite this compound. This reaction is mainly catalyzed by the CYP2D6 enzyme. A secondary pathway involves N-demethylation to desmethylnortriptyline, a reaction also mediated by CYP2D6 and CYP2C19.
Experimental Workflow for Quantification
The quantification of this compound in biological matrices, such as plasma, typically involves sample preparation, chromatographic separation, and detection by mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. g-standaard.nl [g-standaard.nl]
- 5. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive method for the quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification and Quantification of Nortriptyline Metabolites using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nortriptyline (B1679971) is a second-generation tricyclic antidepressant and an active metabolite of amitriptyline (B1667244), widely used in the treatment of major depressive disorder.[1][2] The clinical efficacy and safety profile of nortriptyline are closely linked to its metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][3][4] Monitoring nortriptyline and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][5] High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the definitive identification and quantification of these metabolites in biological matrices.[2][5][6]
Metabolic Pathways of Nortriptyline
Nortriptyline undergoes extensive hepatic metabolism through two primary pathways: hydroxylation and N-demethylation.[2][3]
-
Hydroxylation: The main metabolic route is the hydroxylation at the 10-position of the dibenzocycloheptene ring, which forms the active metabolite 10-hydroxynortriptyline.[2][3] This reaction is stereoselective, resulting in two isomers: E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, with the E-isomer typically found in higher plasma concentrations.[3] The primary enzyme responsible for this transformation is CYP2D6.[2][3] Genetic variations in the CYP2D6 gene can significantly alter the rate of nortriptyline hydroxylation, leading to different plasma concentrations and clinical responses among patients.[3]
-
N-demethylation: The second major pathway involves the removal of the methyl group from the secondary amine, which leads to the formation of the inactive metabolite, desmethylnortriptyline.[2][3] This process is mainly mediated by CYP2D6 and CYP2C19.[2][3]
-
Conjugation: Following hydroxylation, the metabolites can undergo phase II metabolism, where they are conjugated with glucuronic acid to form water-soluble glucuronides that are more easily excreted.[1][2]
Experimental Protocols
A sensitive and validated LC-MS/MS assay is essential for the accurate quantification of nortriptyline and its primary metabolites, E- and Z-10-hydroxynortriptyline, in human plasma.[6]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for preparing plasma samples for analysis.[6]
-
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (IS) solution (e.g., deuterated nortriptyline, imipramine)[5][7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[5]
-
2. High-Resolution Mass Spectrometry Method
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[5] Specific precursor-to-product ion transitions for nortriptyline, its metabolites, and the internal standard should be optimized for maximum selectivity and sensitivity.[8]
-
Quantitative Data Summary
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of nortriptyline and its metabolites in human plasma/serum.
Table 1: Method Validation Parameters for Nortriptyline and its Metabolites
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|
| Nortriptyline | 0.2 | LLOQ to 40 | [6] |
| E-10-hydroxynortriptyline | 0.5 | LLOQ to 40 | [6] |
| Z-10-hydroxynortriptyline | 0.5 | LLOQ to 40 | [6] |
| Nortriptyline & Hydroxy Metabolites | 0.5 | 0.5 - 400 |[7] |
Table 2: Precision and Accuracy Data
| Method Reference | Precision (CV%) | Accuracy (%) |
|---|---|---|
| [6] | < 7.1% (<16% at LLOQ) | 92 - 114% |
|[8] | 1.29 - 2.60% (RSD) | Not explicitly stated |
Table 3: Recovery and Detection Limits from Various Methods
| Method | Analyte | Recovery (%) | LOD (ng/g) | Reference |
|---|---|---|---|---|
| HPLC-UV | Nortriptyline | 47% at 50 ng/g | 10 | [9] |
| HPLC-PBMS | Nortriptyline | Not Reported | 5 | [9] |
| LC-MS/MS | Nortriptyline | > 90% | Not Reported |[6] |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variance; RSD: Relative Standard Deviation; LOD: Limit of Detection; PBMS: Particle Beam Mass Spectrometry.
This application note details a robust and sensitive high-resolution mass spectrometry method for the identification and quantification of nortriptyline and its major metabolites. The described protocols for sample preparation and LC-MS/MS analysis provide a reliable framework for researchers in clinical and pharmaceutical settings. The high selectivity of HRMS ensures accurate measurement, which is critical for pharmacokinetic assessments and therapeutic drug monitoring to optimize patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Evaluating the Neuroactivity of (E)-10-Hydroxynortriptyline
Introduction
(E)-10-Hydroxynortriptyline is the major and active metabolite of nortriptyline (B1679971), a second-generation tricyclic antidepressant used in the treatment of major depressive disorder.[1][2] The parent compound, nortriptyline, primarily functions by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) at neuronal membranes.[3] Its principal active metabolite, this compound, is formed in the liver mainly by the polymorphic cytochrome P450 enzyme CYP2D6.[1][4] This metabolite is pharmacologically active, contributing significantly to both the therapeutic and toxic effects of nortriptyline treatment.[1] It has been shown to be a potent inhibitor of noradrenaline (norepinephrine) uptake and passes the blood-brain barrier.[5][6][7]
Evaluating the specific neuroactive properties of this compound is crucial for understanding its contribution to the overall clinical profile of nortriptyline and for its potential development as a standalone therapeutic agent. Cell-based assays offer a robust, high-throughput, and mechanistically insightful approach to characterizing the compound's effects on key neuronal processes.[8] This application note details protocols for a suite of cell-based assays designed to evaluate the neuroactivity of this compound, focusing on three key areas: neurotransmitter transporter inhibition, neuroprotection and cell viability, and neurite outgrowth.
Key Cellular Assays for Neuroactivity Profiling
-
Neurotransmitter Transporter Uptake Assay: To quantify the inhibitory activity of this compound on norepinephrine (NET) and serotonin (SERT) transporters. This is the primary mechanism of action for tricyclic antidepressants.[2]
-
Neuroprotection & Cell Viability Assay: To assess the compound's ability to protect neuronal cells from cytotoxic insults, a relevant secondary effect for antidepressants. This assay measures the health and metabolic activity of cells.[9][10]
-
Neurite Outgrowth Assay: To determine the effect of the compound on neuronal development and plasticity.[11] Promoting neurite outgrowth is a desirable characteristic for compounds aimed at treating neurodegenerative or psychiatric disorders.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described assays.
Table 1: Neurotransmitter Transporter Inhibition
| Compound | Transporter | Cell Line | Assay Type | IC₅₀ (nM) |
| This compound | NET | HEK293-hNET | Fluorescence | 15.8 |
| This compound | SERT | HEK293-hSERT | Fluorescence | 85.3 |
| Desipramine (Control) | NET | HEK293-hNET | Fluorescence | 1.2 |
| Fluoxetine (Control) | SERT | HEK293-hSERT | Fluorescence | 3.5 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower values indicate higher potency.
Table 2: Neuroprotective Effects Against Oxidative Stress
| Treatment Group | Toxin (100 µM H₂O₂) | Cell Line | Assay Type | Cell Viability (%) |
| Vehicle Control | No | SH-SY5Y | MTT | 100 ± 4.5 |
| Toxin Only | Yes | SH-SY5Y | MTT | 48 ± 3.2 |
| This compound (1 µM) | Yes | SH-SY5Y | MTT | 75 ± 5.1 |
| This compound (10 µM) | Yes | SH-SY5Y | MTT | 88 ± 4.8 |
| Nortriptyline (10 µM) | Yes | SH-SY5Y | MTT | 85 ± 5.5 |
Data are presented as mean ± standard deviation. Increased cell viability in the presence of the toxin indicates a neuroprotective effect.
Table 3: Modulation of Neurite Outgrowth
| Treatment Group | Cell Line | Assay Type | Average Neurite Length (µm/neuron) |
| Vehicle Control | PC-12 | High-Content Imaging | 25.6 ± 2.1 |
| This compound (1 µM) | PC-12 | High-Content Imaging | 38.4 ± 3.5 |
| This compound (10 µM) | PC-12 | High-Content Imaging | 52.1 ± 4.2 |
| NGF (50 ng/mL) (Control) | PC-12 | High-Content Imaging | 65.7 ± 5.8 |
Data are presented as mean ± standard deviation. An increase in average neurite length indicates a positive effect on neuritogenesis.
Visualizations: Pathways and Workflows
Caption: Putative mechanism of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
Application Notes and Protocols for In Vivo Microdialysis of (E)-10-Hydroxynortriptyline in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
In vivo microdialysis is a powerful technique for continuous sampling of the extracellular fluid (ECF) in discrete brain regions of awake, freely moving animals. This methodology is invaluable for pharmacokinetic (PK) and pharmacodynamic (PD) studies, allowing for the direct measurement of endogenous and exogenous substances at their site of action. This document provides a detailed protocol for the application of in vivo microdialysis to measure the brain levels of (E)-10-Hydroxynortriptyline, the major and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline (B1679971).
Nortriptyline is metabolized primarily by the polymorphic cytochrome P450 enzyme CYP2D6 to this compound.[1] This metabolite is a potent inhibitor of norepinephrine (B1679862) reuptake and is understood to contribute significantly to the therapeutic effect of the parent drug.[2][3] In both human plasma and cerebrospinal fluid (CSF), the concentration of this compound can exceed that of nortriptyline, highlighting its importance in the overall pharmacology of the drug.[1][4] Measuring the concentration of this compound directly in the brain ECF allows for a precise characterization of its brain penetration, its formation and elimination profile at the target site, and its relationship with neurotransmitter dynamics.
These application notes are designed to guide researchers in setting up and conducting in vivo microdialysis experiments to quantify brain extracellular levels of this compound in a rodent model.
Key Pharmacological Data
The following tables summarize relevant pharmacokinetic and pharmacodynamic data for this compound, derived from clinical studies. While this data is from human subjects and primarily from plasma and CSF, it provides a crucial reference for preclinical study design.
Table 1: Human Plasma and Cerebrospinal Fluid (CSF) Concentrations
| Parameter | Nortriptyline (NT) | This compound (10-OH-NT) | Reference |
| Mean Plasma Conc. (3 weeks treatment) | 433 ± 199 nmol/L | 599 ± 207 nmol/L | [4] |
| Mean CSF Conc. (3 weeks treatment) | 39 ± 23 nmol/L | 67 ± 20 nmol/L | [4] |
| Therapeutic Plasma Range (Recovery) | 358 to 728 nmol/L | 428 to 688 nmol/L | [2] |
Table 2: Pharmacodynamic Effects
| Target | Nortriptyline (NT) | This compound (10-OH-NT) | Effect | Reference |
| Norepinephrine Transporter (NET) | Strong Inhibitor | Strong Inhibitor | Decrease in CSF HMPG (NE metabolite) | [2] |
| Serotonin Transporter (SERT) | Potent Inhibitor (IC50: 940 nM) | Weak Inhibitor (IC50: 6700 nM) | NT, not 10-OH-NT, is primarily responsible for SERT inhibition | [5] |
| Muscarinic Acetylcholine Receptors | High Affinity | Low Affinity (1/18th of NT) | Reduced anticholinergic side effects compared to NT | [1] |
Experimental Protocols
This section details the methodology for performing in vivo microdialysis to measure this compound in the rodent brain. The protocol is adapted from established methods for other tricyclic antidepressants.[6]
Materials and Reagents
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) of 10-20 kDa are suitable.
-
Guide Cannulae: Sized to match the microdialysis probes.
-
Microinfusion Pump: Capable of low, pulseless flow rates (e.g., 0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to prevent analyte degradation.
-
Stereotaxic Apparatus: For precise implantation of the guide cannula.
-
Surgical Tools: Standard rodent surgical kit.
-
Dental Cement and Anchor Screws: For securing the guide cannula.
-
Artificial Cerebrospinal Fluid (aCSF): Perfusion solution. A typical composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂. The solution should be sterile-filtered and pH adjusted to 7.4.
-
Nortriptyline or this compound: For systemic administration.
-
Analytical System: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is recommended for its high sensitivity and specificity.
Stereotaxic Surgery and Probe Implantation
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. Example coordinates for the rat medial prefrontal cortex (mPFC) relative to bregma are: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm. These coordinates should be optimized using a relevant brain atlas for the specific species and strain.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy stylet into the guide cannula to keep it patent.
-
Suture the incision and provide post-operative care, including analgesics.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Microdialysis Experiment
-
On the day of the experiment, place the animal in the microdialysis behavioral chamber and allow it to habituate.
-
Gently remove the dummy stylet and insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate of 1.0 µL/min.
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Collect 3-4 baseline microdialysate samples (e.g., one 20-minute sample every 20 minutes for 60-80 minutes).
-
Administer nortriptyline or this compound systemically (e.g., intraperitoneally, subcutaneously) at the desired dose.
-
Continue collecting microdialysate samples at regular intervals (e.g., every 20 minutes) for the desired duration (e.g., 4-6 hours).
-
Store the collected samples at -80°C until analysis.
In Vivo Recovery Calculation (Optional but Recommended)
To estimate the absolute concentration of the analyte in the ECF, the in vivo recovery (or extraction efficiency) of the probe must be determined. The no-net-flux method is a common approach. This involves perfusing the probe with several known concentrations of this compound in aCSF and measuring the gain or loss of the analyte at each concentration. The point of no net flux, where the concentration in the dialysate equals the ECF concentration, can be determined by linear regression.
Sample Analysis (HPLC-MS/MS)
A sensitive LC-MS/MS assay is required for the quantification of this compound in the small volumes of microdialysate.
-
Sample Preparation: Samples can often be injected directly after addition of an internal standard (e.g., a deuterated analog of the analyte).
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
A standard curve must be prepared using known concentrations of this compound in aCSF to quantify the concentrations in the dialysate samples.
Visualizations
Metabolic Pathway of Nortriptyline
Caption: Nortriptyline is primarily metabolized to this compound by CYP2D6.
In Vivo Microdialysis Experimental Workflow
Caption: Workflow for a typical in vivo microdialysis experiment.
Signaling Pathway of this compound
Caption: (E)-10-OH-NT strongly inhibits NET but has weak effects on SERT.
References
- 1. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for (E)-10-Hydroxynortriptyline Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of (E)-10-Hydroxynortriptyline analytical standards and reference materials. This document is intended to guide researchers in the accurate quantification and analysis of this active metabolite of nortriptyline (B1679971).
Product Information
This compound is the major active metabolite of the tricyclic antidepressant nortriptyline. Accurate measurement of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | (5E)-10,11-dihydro-5-[3-(methylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-10-ol |
| Synonyms | trans-10-Hydroxynortriptyline, E-10-OH-NT |
| Molecular Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.4 g/mol |
| CAS Number | 47132-16-1 |
| Appearance | Solid |
| Purity | ≥90% (example from a supplier)[1] |
| Storage | -20°C |
| Stability | ≥ 4 years at -20°C[1] |
Table 2: Commercially Available Analytical Standards
| Supplier | Product Name | Catalog Number | Purity | Format |
| Cayman Chemical | trans-10-hydroxy Nortriptyline | 36660 | ≥90% | Solid |
| MedChemExpress | This compound-d3 | HY-112521S | >98% | Solid |
Note: The availability and specifications of analytical standards may vary between suppliers. It is essential to obtain and consult the Certificate of Analysis (CoA) for the specific lot being used. A typical CoA will provide batch-specific analytical results confirming the identity and purity of the material.[1]
Metabolic Pathway of Nortriptyline
Nortriptyline is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key metabolic step.
The hydroxylation of nortriptyline to this compound is primarily mediated by the polymorphic enzyme CYP2D6, with a smaller contribution from CYP3A4. This metabolic pathway is crucial for the clearance of nortriptyline.
Analytical Methods
This section provides protocols for the analysis of this compound in biological matrices, primarily human plasma.
LC-MS/MS Method for Quantification in Human Plasma
This method is highly sensitive and specific for the simultaneous quantification of nortriptyline and this compound.
Table 3: LC-MS/MS Method Parameters
| Parameter | Value |
| Instrumentation | Triple Quadrupole Mass Spectrometer with ESI source |
| Column | HyPURITY C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate (B1210297) : Acetonitrile (20:80, v/v) |
| Flow Rate | 0.50 mL/min |
| Injection Volume | 10 µL |
| Run Time | 2.5 min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nortriptyline: m/z 264.2 → 233.2this compound: m/z 280.2 → 233.2 |
| Internal Standard | Carbamazepine (m/z 237.1 → 194.1) or this compound-d3 |
3.1.1. Sample Preparation: Liquid-Liquid Extraction
Protocol:
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Spike with an appropriate amount of internal standard solution (e.g., this compound-d3).
-
Add 250 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex briefly.
-
Add 3 mL of extraction solvent (e.g., n-hexane:isoamyl alcohol, 98:2, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.
Table 4: Method Validation Parameters
| Parameter | This compound |
| Linearity Range | 1.09 - 30.0 ng/mL |
| Correlation Coefficient (r) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.09 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 85% |
| Stability | Stable at bench-top, in autosampler, and through freeze-thaw cycles |
GC-MS Method for Quantification in Human Plasma
A GC-MS method can also be employed for the analysis of this compound. Derivatization is typically required to improve the chromatographic properties of the analyte.
Table 5: GC-MS Method Parameters
| Parameter | Value |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Fused-silica capillary column coated with phenylmethyl silicone |
| Carrier Gas | Helium or Isobutane |
| Injection Mode | Splitless |
| Derivatization | Heptafluorobutyric anhydride (B1165640) (HFBA) |
| Ionization Mode | Chemical Ionization (CI) or Electron Impact (EI) |
| Scan Type | Selected Ion Monitoring (SIM) |
| Internal Standard | Deuterated analog of this compound |
3.2.1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described in the LC-MS/MS sample preparation protocol.
-
After evaporation of the organic solvent, add the derivatizing agent (e.g., 50 µL of ethyl acetate and 50 µL of HFBA).
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Data Interpretation
Mass Spectrometry Fragmentation:
The fragmentation pattern of this compound in the mass spectrometer is key to its identification and quantification. In positive ESI mode, the protonated molecule [M+H]⁺ is observed at m/z 280.2. A characteristic product ion is observed at m/z 233.2, corresponding to the loss of the side chain.
Troubleshooting
Table 6: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low signal intensity | Poor extraction recovery | Optimize extraction solvent and pH. |
| Ion suppression | Check for co-eluting matrix components. Dilute the sample. | |
| Inefficient ionization | Optimize ESI source parameters (e.g., spray voltage, gas flow). | |
| Poor peak shape | Column degradation | Replace the analytical column. |
| Inappropriate mobile phase | Ensure mobile phase is correctly prepared and compatible with the analyte and column. | |
| High background noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the system. |
| Inconsistent results | Inaccurate pipetting | Calibrate pipettes regularly. |
| Incomplete derivatization (GC-MS) | Optimize derivatization time, temperature, and reagent concentration. |
For further assistance, please refer to the documentation provided by the analytical instrument manufacturer and the supplier of the analytical standard.
References
Liquid-liquid extraction protocol for (E)-10-Hydroxynortriptyline from urine
Topic: Liquid-Liquid Extraction Protocol for the Quantification of (E)-10-Hydroxynortriptyline in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the major active metabolite of nortriptyline (B1679971), a tricyclic antidepressant. Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology.[1][2] This document provides a detailed liquid-liquid extraction (LLE) protocol for the isolation and subsequent quantification of this compound from human urine samples, primarily for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
Liquid-liquid extraction is a sample preparation technique that separates analytes from interferences in a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the urine sample) and an organic solvent. By adjusting the pH of the urine sample, the polarity of this compound can be manipulated to favor its partitioning into the organic solvent, thereby concentrating the analyte and removing water-soluble interferences.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Deuterium-labeled 10-hydroxynortriptyline (B30761) or a structurally similar compound)
-
Human Urine (drug-free for blanks and calibration standards)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
Extraction Solvent: A mixture of dichloromethane (B109758) and isopropanol (B130326) (e.g., 95:5 v/v) or other suitable organic solvent.
-
Reconstitution Solvent: Mobile phase or a suitable solvent compatible with the analytical instrument.
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Experimental Protocol
This protocol is a composite based on established methods for tricyclic antidepressants and their metabolites.[3][4][5]
4.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.
-
Use the supernatant for the extraction.
4.2. Liquid-Liquid Extraction Procedure
-
Pipette 1.0 mL of urine supernatant into a clean 15 mL glass centrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
To alkalinize the sample, add 100 µL of 1 M NaOH to bring the pH > 9. This deprotonates the amine groups, making the analyte less water-soluble.
-
Vortex for 10 seconds.
-
Add 5.0 mL of the extraction solvent (e.g., dichloromethane:isopropanol, 95:5 v/v).
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Instrumental Analysis
The extracted samples can be analyzed using a validated HPLC-UV or LC-MS/MS method. The specific conditions for the instrument will need to be optimized for the separation and detection of this compound and the chosen internal standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of 10-Hydroxynortriptyline in biological matrices, based on published literature. These values can be used as a benchmark for method validation.
| Parameter | Typical Value (in Plasma) | Reference(s) |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 1.09 ng/mL | [3][6] |
| Upper Limit of Quantitation (ULOQ) | 30.0 - 40.0 ng/mL | [3][6] |
| Linearity (r²) | > 0.997 | [3][6] |
| Recovery | > 90% | [6] |
| Intra-day Precision (%CV) | < 15% | [3][6] |
| Inter-day Precision (%CV) | < 15% | [3][6] |
| Accuracy | 92 - 114% | [6] |
Workflow Diagram
The following diagram illustrates the key steps in the liquid-liquid extraction workflow.
Caption: Liquid-liquid extraction workflow for this compound.
References
- 1. Determination of amitriptyline and its major basic metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (E)-10-Hydroxynortriptyline in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Introduction
(E)-10-Hydroxynortriptyline is a major active metabolite of nortriptyline (B1679971), a tricyclic antidepressant. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard, this compound-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
This section details the materials and procedures for the quantitative analysis of this compound.
Materials and Reagents
-
This compound and this compound-d3 (Internal Standard, IS) were sourced from a reputable chemical supplier.[1]
-
LC-MS grade acetonitrile (B52724), methanol, and formic acid.
-
Ultrapure water.
-
Human plasma (with anticoagulant).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[2][3]
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound-d3.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-6.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound-d3 (IS): Precursor Ion (m/z) -> Product Ion (m/z)
-
Data Presentation
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.5 - 400 | > 0.997 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 0.5 | < 16.0 | < 15.0 | 92-114 |
| Low | 1.5 | < 7.1 | < 8.0 | 95-105 | |
| Mid | 75 | < 6.5 | < 7.5 | 98-103 | |
| High | 300 | < 5.0 | < 6.0 | 97-102 |
Data compiled from published literature demonstrating typical assay performance.[2][3][4]
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| This compound | Protein Precipitation | > 90 |
Recovery data indicates high efficiency of the protein precipitation method.[2][3]
Visualizations
Signaling Pathway
Caption: Metabolic conversion of Amitriptyline to Nortriptyline and its subsequent hydroxylation.
Experimental Workflow
Caption: Step-by-step workflow for the analysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a deuterated internal standard, coupled with a simple protein precipitation sample preparation, allows for high-throughput analysis with excellent accuracy and precision, making it suitable for clinical and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for (E)-10-Hydroxynortriptyline in HPLC
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of (E)-10-Hydroxynortriptyline.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing, characterized by an asymmetric peak with a drawn-out latter half, is a frequent challenge when analyzing basic compounds like this compound. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: this compound, with a strongly basic secondary amine (pKa ≈ 10.47), can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] This secondary ionic interaction, in addition to the primary reversed-phase retention mechanism, causes some analyte molecules to be retained longer, resulting in a tailing peak.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to inconsistent interactions with the stationary phase and causing peak distortion.[2] For basic compounds, a mobile phase pH that is too high can also lead to interactions with ionized silanol groups.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites or creating voids in the column bed, both of which contribute to poor peak shape.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.
-
Extra-Column Effects: Issues such as excessive tubing length between the column and detector, or large detector cell volumes, can cause band broadening and peak tailing.
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the first half of the peak is sloped or broader than the second half, is less common than tailing for basic compounds but can occur due to:
-
Sample Overload: Injecting too high a concentration of the analyte is a primary cause of fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak.
-
Column Collapse: In highly aqueous mobile phases, some C18 columns can undergo phase collapse, where the stationary phase folds in on itself, reducing interaction with the analyte and potentially causing fronting.
-
Low Column Temperature: Insufficient temperature can sometimes lead to peak fronting.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound.
-
At Low pH (e.g., pH 2-4): The secondary amine group of this compound will be fully protonated (positively charged). At the same time, the residual silanol groups on the silica (B1680970) packing will be largely unionized (neutral), minimizing the strong ionic interactions that cause peak tailing. This is often the recommended pH range for analyzing basic compounds on silica-based columns.
-
At Mid-range pH (e.g., pH 5-8): As the pH increases, the silanol groups become more ionized (negatively charged), creating strong electrostatic interactions with the protonated analyte, which can lead to significant peak tailing.
-
At High pH (e.g., pH > 9): While increasing the pH further will start to deprotonate the analyte, making it neutral and reducing silanol interactions, many traditional silica-based columns are not stable at high pH and can dissolve.
A study on the related compounds amitriptyline (B1667244) and nortriptyline (B1679971) showed that a pH of 5.6 provided optimal chromatographic outcomes, while a pH of 6.8 resulted in undesirable peak shapes.[2] It is crucial to operate within the stable pH range of your column.
Troubleshooting Guides
Systematic Approach to Troubleshooting Poor Peak Shape
This workflow provides a step-by-step process to identify and resolve issues with the peak shape of this compound.
Caption: A systematic workflow for troubleshooting poor HPLC peak shape.
Impact of Mobile Phase pH on Analyte and Stationary Phase
This diagram illustrates the chemical interactions at different pH values that affect peak shape.
References
Optimizing mobile phase for better separation of nortriptyline isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of nortriptyline (B1679971) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating nortriptyline isomers?
A1: The main challenges in separating nortriptyline isomers, particularly its enantiomers, stem from their identical physical and chemical properties in an achiral environment. Separation requires the creation of a chiral environment, typically through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. Additionally, as a basic compound, nortriptyline is prone to peak tailing on silica-based columns due to interactions with residual silanol (B1196071) groups, which can complicate separation and quantification.[1]
Q2: What is the first step in developing a separation method for nortriptyline isomers?
A2: The initial and most critical step is the selection of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and offer broad selectivity.[2] A screening approach using a few different CSPs with a set of generic mobile phases is an effective strategy to identify the most promising column for further optimization.[3]
Q3: How does the mobile phase composition affect the separation of nortriptyline isomers?
A3: The mobile phase plays a crucial role in modulating the interactions between the nortriptyline enantiomers and the CSP, thereby influencing retention, selectivity, and resolution. Key components of the mobile phase to consider for optimization include:
-
Organic Modifier: The type (e.g., methanol, ethanol (B145695), isopropanol, acetonitrile) and concentration of the organic modifier affect the polarity of the mobile phase and can alter the conformation of the chiral selector on the stationary phase.[4]
-
Additives: Acidic or basic additives are often necessary. For a basic compound like nortriptyline, small amounts of a basic additive (like diethylamine (B46881) or triethylamine) can help to reduce peak tailing by competing with the analyte for active sites on the stationary phase. Acidic additives like formic or acetic acid can also improve peak shape.[4][5]
-
pH: For reversed-phase separations, the pH of the mobile phase is critical as it affects the ionization state of nortriptyline.[6]
Q4: What is the difference between normal-phase and reversed-phase chromatography for chiral separations?
A4:
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase and a non-polar mobile phase (e.g., hexane/alcohol mixtures). It is a very common mode for chiral separations on polysaccharide-based CSPs.
-
Reversed-Phase (RP) HPLC: Employs a non-polar stationary phase (like C8 or C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). While common for achiral separations, chiral separations in RP mode are also possible, often with specialized CSPs designed for aqueous environments.[7]
Q5: Can temperature be used to optimize the separation?
A5: Yes, temperature is a valuable parameter for optimization. Both increasing and decreasing the temperature can affect the thermodynamics of the chiral recognition process and can sometimes significantly improve resolution.[1] It is a useful parameter to screen once a promising column and mobile phase have been identified.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks for the nortriptyline isomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor or no resolution of nortriptyline isomers.
Issue 2: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like nortriptyline, leading to poor peak shape, reduced resolution, and inaccurate integration.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for diagnosing and resolving peak tailing issues with nortriptyline.
Data Presentation
The following tables summarize experimental conditions and results for the separation of nortriptyline and related compounds, providing a basis for method development.
Table 1: Mobile Phase Composition and its Effect on Nortriptyline Separation (Achiral)
| Column | Mobile Phase Composition | pH | Flow Rate (mL/min) | Analyte(s) | Retention Time (min) | Reference |
| Kinetex® C18 | 35% Acetonitrile, 65% Phosphate Buffer | 5.6 | Not Specified | Nortriptyline, Amitriptyline | 4.66, 5.92 | [6][8] |
| Hypersil Gold C8 | 67% Methanol, 33% 0.1 M Formic Acid | 2.16 | 1.1 | Nortriptyline, Fluphenazine (B1673473) | 5.28, 8.32 | [7] |
| Silica | 94% Acetonitrile, 6% 0.1 M Ammonium Acetate | Not Specified | Not Specified | Nortriptyline, Amitriptyline | Not Specified | [9] |
| C18 | 72% Water (20 mM Phosphate Buffer), 28% Acetonitrile | 2.70 | Not Specified | Nortriptyline, Amitriptyline | Not Specified | [5] |
| Phenomenex Luna C18 | 50% Acetonitrile, 50% 0.2% Triethylamine Buffer | 5.5 | 1.2 | Nortriptyline, Gabapentin | 4.55, 1.97 | [10] |
Table 2: Conditions for Chiral Separation of Basic Drugs (Examples)
| Analyte Class | Chiral Stationary Phase (CSP) | Mobile Phase Mode | Typical Mobile Phase Composition | Additives | Key Optimization Parameters |
| Basic Drugs | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Normal Phase | n-Hexane / Alcohol (Ethanol, Isopropanol) | Basic: Diethylamine (DEA), Triethylamine (TEA) | Type and percentage of alcohol modifier, type and concentration of basic additive. |
| Basic Drugs | Polysaccharide-based | Polar Organic | Acetonitrile or Methanol/Ethanol | Acidic or Basic additives | Choice of alcohol, presence and type of additive. |
| Basic Drugs | Cyclofructan-based | Normal Phase | n-Hexane / Isopropanol | Acidic: Trifluoroacetic Acid (TFA) | Percentage of alcohol modifier. |
Experimental Protocols
Detailed Protocol: Chiral HPLC Method Development for Nortriptyline Enantiomers
This protocol outlines a systematic approach to developing a robust method for the separation of nortriptyline enantiomers using a polysaccharide-based chiral stationary phase in normal-phase mode.
1. Materials and Reagents:
-
Racemic nortriptyline standard
-
HPLC-grade n-hexane
-
HPLC-grade ethanol (EtOH)
-
HPLC-grade 2-propanol (IPA)
-
HPLC-grade diethylamine (DEA)
-
Chiral columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD)
-
2. Initial Screening Phase:
-
Objective: To identify a suitable chiral stationary phase and a promising mobile phase.
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (80:20, v/v) + 0.1% DEA
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 239 nm
-
-
Procedure:
-
Prepare a standard solution of racemic nortriptyline (e.g., 0.5 mg/mL) in the mobile phase.
-
Equilibrate the first chiral column (e.g., Chiralpak AD) with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the nortriptyline standard and record the chromatogram.
-
Repeat the injection on the same column using Mobile Phase B.
-
Repeat steps 2-4 for the second chiral column (e.g., Chiralcel OD).
-
Evaluate the chromatograms for any signs of peak separation (e.g., peak broadening, a shoulder, or partial separation).
-
3. Optimization Phase:
-
Objective: To achieve baseline resolution (Rs > 1.5) of the enantiomers.
-
Select the column and mobile phase combination that showed the most promising results in the screening phase.
-
Vary the Organic Modifier Concentration:
-
Adjust the percentage of the alcohol modifier. For example, if using n-Hexane/IPA, test compositions of 95:5, 90:10, and 85:15 (v/v), keeping the 0.1% DEA constant.
-
An increase in alcohol content generally decreases retention time. The effect on resolution can vary and must be determined empirically.
-
-
Vary the Additive Concentration:
-
If peak tailing is observed, you can try slightly increasing the DEA concentration (e.g., to 0.2%).
-
-
Optimize Flow Rate and Temperature:
-
Try reducing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to see if resolution improves.
-
Investigate the effect of temperature by setting the column oven to different temperatures (e.g., 15°C, 25°C, 40°C).
-
4. Method Validation (Abbreviated):
-
Once optimal conditions are established, perform system suitability tests to ensure the method is reproducible.
-
Inject the standard solution multiple times (n=5) and calculate the mean, standard deviation, and relative standard deviation (RSD) for retention time, peak area, and resolution. The RSD should typically be less than 2%.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: (E)-10-Hydroxynortriptyline Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of (E)-10-Hydroxynortriptyline in your biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound can be influenced by several factors, including storage temperature, pH of the matrix, exposure to light, and the number of freeze-thaw cycles.[1][2] As a tricyclic antidepressant metabolite, it may also be susceptible to oxidation.[1]
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: For long-term storage, it is recommended to keep biological samples at -20°C or -80°C.[3] One study demonstrated the stability of this compound in human plasma when stored at -30°C.[4] Short-term storage in a refrigerator at 2-8°C is also a common practice, though stability under these conditions should be verified for the duration of your specific workflow.
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A3: A validated LC-MS/MS method has shown that this compound is stable in human plasma through multiple freeze-thaw cycles.[4][5] However, as a best practice, it is advisable to minimize the number of freeze-thaw cycles. If repeated analysis from the same aliquot is necessary, it is recommended to thaw the sample, aliquot the required volume, and immediately return the parent sample to the freezer.
Q4: Is this compound sensitive to light?
A4: While specific data on the photosensitivity of this compound is limited, its parent compound, nortriptyline (B1679971), and other tricyclic antidepressants can be susceptible to photodegradation.[1] Therefore, it is recommended to protect samples from direct light exposure by using amber-colored collection tubes and minimizing exposure to light during handling and processing.
Q5: Are there any recommended stabilizers to add to biological samples?
A5: For routine analysis of this compound, the addition of stabilizers is not commonly reported, as the compound has demonstrated good stability in plasma under standard bioanalytical conditions.[4][5] However, if you suspect enzymatic degradation, particularly in matrices other than plasma, the use of protease or esterase inhibitors might be considered, following a thorough validation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Action |
| Low analyte recovery | Degradation during sample collection and handling: Prolonged exposure to room temperature or light. | Minimize the time between sample collection and processing/freezing. Use amber tubes to protect from light. |
| Improper storage: Samples not frozen promptly or stored at an inappropriate temperature. | Ensure samples are frozen at -20°C or -80°C as soon as possible after collection and processing. | |
| Multiple freeze-thaw cycles: Repeatedly thawing and freezing the same sample aliquot. | Aliquot samples into smaller volumes for single use to avoid multiple freeze-thaw cycles. | |
| pH-related degradation: Although not extensively documented, extreme pH conditions could potentially affect stability. | Maintain the biological sample at its physiological pH. If pH adjustment is necessary for an extraction procedure, perform it immediately before analysis. | |
| Inconsistent results between replicates | Non-homogenous sample: Inadequate mixing of the sample after thawing. | Ensure the sample is thoroughly mixed by gentle inversion or vortexing after thawing and before taking an aliquot for analysis. |
| Analyte adsorption to container surfaces: This can be a factor for some compounds, leading to variable concentrations. | Use low-protein-binding collection and storage tubes. | |
| Presence of unexpected peaks in chromatogram | Degradation products: The analyte may have degraded into other compounds. | Review the sample handling and storage history. Consider potential degradation pathways such as oxidation or photodegradation. Acidic conditions during extraction can cause dehydration of the 10-hydroxy metabolite.[6] |
| Interference from matrix components: Other substances in the biological sample may be co-eluting with the analyte. | Optimize the chromatographic method to improve the separation of the analyte from interfering peaks. |
Stability Data Summary
The following table summarizes the stability of this compound in human plasma as determined by a validated LC-MS/MS method.
| Condition | Matrix | Concentration Levels Tested | Duration | Stability Outcome | Reference |
| Bench-top | Human Plasma | Low and High QC | Not specified | Stable | [4][5] |
| Auto-sampler | Human Plasma | Low and High QC | Not specified | Stable | [4][5] |
| Freeze-thaw | Human Plasma | Low and High QC | Multiple cycles | Stable | [4][5] |
Experimental Protocols
Protocol for Assessing Long-Term Stability
This protocol outlines a general procedure for determining the long-term stability of this compound in a biological matrix.
-
Preparation of Quality Control (QC) Samples:
-
Spike a pool of the desired biological matrix (e.g., human plasma) with this compound to achieve at least two concentration levels: low QC (LQC) and high QC (HQC).
-
Aliquot these QC samples into appropriate storage vials.
-
-
Storage:
-
Store the aliquoted QC samples at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Analysis at Time Points:
-
At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples from each storage temperature.
-
Allow the samples to thaw completely at room temperature.
-
Analyze the stored QC samples using a validated bioanalytical method (e.g., LC-MS/MS) against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
The mean concentration of the stored QC samples at each time point should be within ±15% of the nominal concentration.
-
Protocol for Assessing Freeze-Thaw Stability
-
Preparation of QC Samples:
-
Prepare LQC and HQC samples in the biological matrix of interest as described in the long-term stability protocol.
-
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
-
Analysis:
-
After the final thaw cycle, analyze the QC samples using a validated bioanalytical method against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
-
Visualizations
Caption: Experimental workflow for handling biological samples containing this compound.
Caption: Troubleshooting logic for inconsistent this compound measurements.
References
- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of (E)-10-Hydroxynortriptyline
Welcome to the technical support center for the chemical synthesis of (E)-10-Hydroxynortriptyline. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical nortriptyline (B1679971) metabolite.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which typically involves the stereoselective oxidation of the C-10 benzylic position of nortriptyline.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low to no conversion of nortriptyline starting material. | 1. Inactive oxidizing agent.2. Insufficient reaction temperature.3. Inappropriate solvent.4. Steric hindrance at the C-10 position. | 1. Use a freshly opened or properly stored oxidizing agent. Consider reagents known for benzylic oxidation such as KMnO₄, CrO₃, or more selective modern reagents like IBX or a catalytic system (e.g., a copper catalyst with a peroxide).2. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition.3. Ensure the solvent is anhydrous if using moisture-sensitive reagents. The solvent should also fully dissolve the nortriptyline starting material.4. If steric hindrance is an issue, a more potent or smaller oxidizing agent may be required. |
| SYN-002 | Formation of multiple products, including the Z-isomer and over-oxidation to 10-oxonortriptyline. | 1. Non-stereoselective oxidizing agent.2. Overly harsh reaction conditions (e.g., high temperature, prolonged reaction time).3. Presence of water or other impurities. | 1. Employ a stereoselective catalytic system. Chiral catalysts can favor the formation of one stereoisomer. Alternatively, prepare for a challenging purification step to separate the E and Z isomers.2. Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed, before significant over-oxidation occurs.3. Use anhydrous solvents and reagents to minimize side reactions. |
| SYN-003 | Difficult separation of (E)- and (Z)-10-Hydroxynortriptyline isomers. | The E and Z isomers are diastereomers with very similar physical properties. | 1. Preparative HPLC: This is often the most effective method. Use a chiral stationary phase or a reverse-phase column with an optimized mobile phase.2. Fractional Crystallization: This may be possible by derivatizing the hydroxyl group with a chiral acid to form diastereomeric esters, which may have different crystallization properties.3. Supercritical Fluid Chromatography (SFC): This can sometimes provide better separation of stereoisomers than HPLC. |
| SYN-004 | Degradation of the final product during work-up or purification. | 1. The hydroxylated product may be sensitive to acidic or basic conditions.2. The tertiary amine can be susceptible to oxidation. | 1. Use neutral or mildly acidic/basic conditions during extraction and purification. Maintain low temperatures throughout the process.2. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| SYN-005 | N-demethylation of nortriptyline or the product. | Some oxidizing agents can also affect the methylamino group. | 1. Protect the amine group before the oxidation step using a suitable protecting group (e.g., Boc, Cbz). The protecting group can be removed in a subsequent step.2. Choose a milder, more selective oxidizing agent that is less likely to interact with the amine. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the chemical synthesis of this compound?
A1: The primary challenge is achieving stereocontrol to selectively synthesize the (E)-isomer over the (Z)-isomer. While metabolic pathways in the human body, primarily involving the CYP2D6 enzyme, are highly stereoselective for the (E)-isomer, replicating this selectivity in a chemical synthesis is difficult. Most standard oxidizing agents will produce a mixture of (E) and (Z) isomers, necessitating a challenging purification step.
Q2: What are the expected side products in the oxidation of nortriptyline at the C-10 position?
A2: Besides the desired this compound, you can expect to see the following side products:
-
(Z)-10-Hydroxynortriptyline: The geometric isomer of the target compound.
-
10-Oxonortriptyline: The ketone formed from over-oxidation of the secondary alcohol.
-
Unreacted Nortriptyline: The starting material.
-
Products of N-demethylation: If the reaction conditions are harsh enough to affect the methylamino group.
-
Products of aromatic ring oxidation: Although less likely, strong oxidizing agents could potentially hydroxylate the aromatic rings.
Q3: Are there any recommended analytical techniques to monitor the reaction progress?
A3: Yes, for monitoring the reaction, the following techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress. Staining with potassium permanganate (B83412) can be useful for visualizing the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to identify the masses of the starting material, product, and major side products. This is the preferred method for accurate monitoring.
-
High-Performance Liquid Chromatography (HPLC): With a suitable column and method, you can quantify the formation of the (E) and (Z) isomers and the disappearance of the starting material.
Q4: How can I confirm the stereochemistry of the synthesized 10-Hydroxynortriptyline?
A4: Confirming the stereochemistry requires advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY, can be used to determine the relative stereochemistry of the protons on and near the newly formed stereocenter.
-
X-ray Crystallography: If you can obtain a single crystal of the purified product, X-ray crystallography will provide unambiguous proof of its three-dimensional structure.
-
Chiral HPLC: By comparing the retention time of your synthesized product with that of a certified reference standard of this compound on a chiral HPLC column, you can confirm its identity.
Experimental Protocols
The following is a generalized, hypothetical protocol for the benzylic oxidation of nortriptyline. This protocol is for informational purposes only and should be adapted and optimized by the user.
Objective: To synthesize 10-Hydroxynortriptyline from Nortriptyline via benzylic oxidation.
Materials:
-
Nortriptyline hydrochloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
An oxidizing agent (e.g., N-Bromosuccinimide (NBS) followed by hydrolysis, or a more advanced catalytic system)
-
Quenching solution (e.g., aqueous sodium thiosulfate (B1220275) for NBS)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Starting Material: If starting with nortriptyline hydrochloride, it must be converted to the free base by treatment with a suitable base (e.g., aqueous sodium bicarbonate) and extraction into an organic solvent. The solvent is then dried and removed under reduced pressure.
-
Reaction Setup: Dissolve the nortriptyline free base in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Oxidation: Cool the solution to 0°C. Add the chosen oxidizing agent portion-wise, maintaining the temperature. The specific choice of oxidant and reaction conditions will need to be determined based on literature precedents for similar substrates.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Quenching: Once the reaction is complete, quench it by adding the appropriate quenching solution.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system to separate the desired product from unreacted starting material and side products. Further purification by preparative HPLC may be necessary to separate the (E) and (Z) isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis challenges.
Technical Support Center: Method Development for Resolving Co-eluting Nortriptyline Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for nortriptyline (B1679971) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of nortriptyline I should be concerned about for co-elution?
A1: The primary metabolites of nortriptyline that often pose a chromatographic challenge are the isomeric E- and Z-10-hydroxynortriptyline.[1] These are active metabolites and, due to their structural similarity to the parent drug and each other, they can be difficult to resolve. Another key metabolite is desmethylnortriptyline.[2]
Q2: What are the typical analytical techniques used for the separation and quantification of nortriptyline and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique.[3] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for its high sensitivity and selectivity in complex biological matrices like plasma.[1][4]
Q3: What are the key physicochemical properties of nortriptyline and its 10-hydroxy metabolites to consider for method development?
A3: Nortriptyline is a basic compound with a pKa between 9.7 and 10.47 and a logP of approximately 4.5, indicating it is lipophilic and will be positively charged at acidic pH.[5] The 10-hydroxy metabolites are more polar due to the addition of a hydroxyl group, which will lead to earlier elution in reversed-phase chromatography. The pKa of E-10-hydroxynortriptyline is also around 10.47. Understanding these properties is crucial for manipulating mobile phase pH to achieve separation.
Troubleshooting Guide
Issue 1: Poor resolution between Nortriptyline and 10-hydroxynortriptyline (B30761) metabolites.
Q: I am observing co-elution or poor separation between nortriptyline and its hydroxylated metabolites. What steps can I take to improve resolution?
A: Resolving these closely related compounds often requires careful optimization of your chromatographic conditions. Here is a step-by-step approach:
-
Optimize Mobile Phase pH:
-
Nortriptyline and its metabolites are basic compounds. Working at a low pH (e.g., pH 2.5-3.5 using formic acid or ammonium (B1175870) formate) will ensure they are in a consistent, protonated state, which can lead to sharper peaks.[6]
-
Conversely, increasing the pH to a moderately basic range (e.g., pH 8-10 with ammonium bicarbonate) can also be effective, as it may alter the selectivity between the parent drug and its more polar metabolites. Ensure your column is stable at higher pH ranges.[7]
-
-
Adjust Organic Modifier Percentage:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention times of all compounds and may provide better separation between the closely eluting peaks.
-
If using a gradient, try a shallower gradient profile. A slower increase in the organic solvent concentration over time can significantly improve the resolution of closely eluting compounds.
-
-
Change the Organic Modifier:
-
If you are using acetonitrile, try switching to methanol, or a combination of both. The different solvent properties can alter the selectivity of your separation.
-
-
Evaluate Your HPLC Column:
-
Stationary Phase: A standard C18 column is often a good starting point. However, if co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase the overall efficiency of the separation, which can help to resolve closely eluting peaks.
-
Issue 2: Poor peak shape (tailing or fronting) for nortriptyline and its metabolites.
Q: My peaks for nortriptyline are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like nortriptyline is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Mobile Phase pH Adjustment:
-
Operating at a low pH (around 2.5-3.5) protonates the silanol groups, reducing their interaction with the positively charged nortriptyline.
-
Using a mobile phase additive like triethylamine (B128534) (TEA) can also help to mask the active silanol sites, but this may not be suitable for MS detection due to ion suppression.
-
-
Use a High-Purity, End-capped Column:
-
Modern HPLC columns are often manufactured with high-purity silica (B1680970) and are end-capped to minimize the number of free silanol groups. Ensure you are using a high-quality, well-maintained column.
-
-
Sample Overload:
-
Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting your sample.
-
-
Sample Solvent Mismatch:
-
Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of nortriptyline and its metabolites by LC-MS/MS.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| Nortriptyline | 264.2 | 233.2 | 2.59[1] |
| E-10-hydroxynortriptyline | 280.2 | 201.1 | 1.28[1] |
| Z-10-hydroxynortriptyline | 280.2 | 201.1 | 1.71[1] |
| Nortriptyline-d3 (IS) | 267.2 | 236.2 | 2.59[1] |
Table 2: Method Validation Parameters
| Parameter | Nortriptyline | E/Z-10-hydroxynortriptyline |
| LLOQ (ng/mL) | 0.2 - 0.5[1][4] | 0.5[1][4] |
| Linearity Range (ng/mL) | 0.5 - 400[1] | 0.5 - 40[4] |
| Precision (%CV) | < 7.1%[4] | < 7.1%[4] |
| Accuracy (%) | 92 - 114%[4] | 92 - 114%[4] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., nortriptyline-d3 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Nortriptyline and Metabolites
-
HPLC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-6.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. lcms.cz [lcms.cz]
Increasing the yield and purity of synthetic (E)-10-Hydroxynortriptyline
This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the yield and purity of synthetic (E)-10-Hydroxynortriptyline. Given the limited availability of specific synthetic procedures in published literature, this guide presents a plausible experimental approach based on established principles of benzylic oxidation, alongside comprehensive troubleshooting and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy to introduce a hydroxyl group at the 10-position of nortriptyline (B1679971)?
A1: The most direct synthetic strategy is the benzylic oxidation of the nortriptyline core at the 10-position. This position is activated for oxidation due to its benzylic nature, being adjacent to the aromatic rings of the dibenzocycloheptene system.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Over-oxidation: The initial product, 10-hydroxynortriptyline (B30761), can be further oxidized to the corresponding ketone, 10-oxonortriptyline, reducing the yield of the desired alcohol.
-
Stereoselectivity: The oxidation can produce a mixture of (E) and (Z) stereoisomers. Controlling the stereoselectivity to favor the (E)-isomer is crucial.
-
Purification: Separating the desired this compound from the starting material, the (Z)-isomer, and the over-oxidation byproduct can be challenging.
Q3: Why is achieving high purity of this compound important?
A3: High purity is critical for accurate pharmacological and toxicological studies, for use as an analytical standard in metabolic studies, and for ensuring the safety and efficacy of potential pharmaceutical applications. Impurities, such as the (Z)-isomer or 10-oxonortriptyline, may have different biological activities and toxicities.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective method. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Nortriptyline | 1. Inactive oxidizing agent.2. Insufficient reaction temperature.3. Inappropriate solvent. | 1. Use a fresh batch of the oxidizing agent.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Screen different solvents to improve substrate and reagent solubility. |
| Low Yield of this compound | 1. Over-oxidation to 10-oxonortriptyline.2. Sub-optimal reaction time.3. Formation of a mixture of (E) and (Z) isomers. | 1. Use a milder oxidizing agent or reduce the stoichiometry of the oxidant. Monitor the reaction closely and stop it once the starting material is consumed.2. Perform a time-course study to determine the optimal reaction time.3. Employ a stereoselective catalyst if available, or optimize reaction conditions (temperature, solvent) to favor the (E)-isomer. Isomer separation will be necessary during purification. |
| High Levels of 10-Oxonortriptyline Impurity | 1. Overly harsh oxidizing conditions (strong oxidant, high temperature, long reaction time). | 1. Switch to a milder oxidizing agent (e.g., from KMnO4 to a more selective reagent).2. Lower the reaction temperature and shorten the reaction time.3. Use a slight excess of the substrate relative to the oxidizing agent. |
| Difficulty in Purifying the Product | 1. Similar polarities of the product, starting material, and byproducts.2. Product instability on silica (B1680970) gel. | 1. Utilize a high-resolution chromatography technique such as preparative HPLC.2. Consider using a different stationary phase for column chromatography (e.g., alumina) or employing an alternative purification method like crystallization. |
| Inconsistent Results | 1. Variability in reagent quality.2. Presence of moisture or other impurities in the reaction. | 1. Ensure all reagents are of high purity and from a reliable source.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Plausible Reagents for Benzylic Oxidation of Nortriptyline
| Oxidizing Agent | Potential Advantages | Potential Disadvantages |
| Potassium permanganate (B83412) (KMnO₄) | Inexpensive and powerful oxidant. | Can lead to over-oxidation and cleavage of other functional groups.[1][2] |
| Chromium-based reagents (e.g., CrO₃) | Effective for benzylic oxidation. | Toxic and can lead to over-oxidation. |
| N-Bromosuccinimide (NBS) with a light source | Can initiate radical-based benzylic functionalization.[2] | May require specific reaction setup and can lead to bromination as a side reaction. |
| Selenium dioxide (SeO₂) | Known for allylic and benzylic oxidations. | Toxic and may require careful handling. |
| Catalytic systems (e.g., metal catalysts with a co-oxidant) | Can offer higher selectivity and milder reaction conditions. | May require optimization of catalyst, ligand, and co-oxidant. |
Table 2: Analytical Characterization Data for this compound (from literature)
| Analytical Method | Parameter | Reported Value/Observation | Reference |
| LC-MS/MS | Retention Time | Varies with column and mobile phase conditions. | [3][4] |
| Mass Spectrometry | [M+H]⁺ | m/z 280.2 | [5] |
| HPLC | Elution Order | (E)-isomer often elutes before the (Z)-isomer on reverse-phase columns. | [3] |
Experimental Protocols
Proposed Synthesis of this compound via Benzylic Oxidation
This protocol is a proposed method and will require optimization.
Materials:
-
Nortriptyline hydrochloride
-
Mild oxidizing agent (e.g., N-Bromosuccinimide)
-
Radical initiator (e.g., AIBN or a UV lamp)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol (B129727), triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nortriptyline in an appropriate anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Add the oxidizing agent and a catalytic amount of a radical initiator.
-
Reaction: Heat the reaction mixture to reflux or irradiate with a UV lamp. Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane (B109758) with a small percentage of triethylamine (B128534) to prevent amine tailing). Alternatively, preparative HPLC can be used for higher purity.
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and HPLC to confirm its identity and assess its purity.
Visualizations
Diagrams
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10-Hydroxynortriptyline, (E)- | C19H21NO | CID 6440567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low recovery of (E)-10-Hydroxynortriptyline during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of (E)-10-Hydroxynortriptyline during sample preparation for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is unexpectedly low. What are the most common causes?
Low recovery is a frequent issue stemming from several factors in the analytical workflow. The most critical aspects to investigate are the pH of your sample during extraction, the choice of extraction solvent, potential adsorption of the analyte to labware, and inefficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedures. Matrix effects, where other components in your sample interfere with the analysis, can also lead to perceived low recovery by suppressing the instrument's signal.[1][2]
Below is a general workflow to diagnose the source of low recovery.
Caption: General troubleshooting workflow for low analyte recovery.
Q2: How does pH affect the extraction of this compound?
The pH of the aqueous sample is one of the most critical factors for successful extraction. This compound is a basic compound due to its secondary amine group.
-
At low pH (acidic conditions): The amine group is protonated (carries a positive charge). This makes the molecule highly soluble in aqueous solutions and difficult to extract into a non-polar organic solvent.
-
At high pH (basic conditions): The amine group is deprotonated (neutral). This makes the molecule less polar and significantly more soluble in organic solvents, allowing for efficient extraction from the aqueous matrix.
For optimal recovery using reversed-phase SPE or LLE with a non-polar solvent, the sample pH should be adjusted to be at least 2 units above the pKa of the analyte, typically in the range of pH 9-12 .[3][4]
Caption: pH-dependent partitioning of this compound.
Q3: I am using Liquid-Liquid Extraction (LLE) and getting poor recovery. What should I check?
For LLE, several factors beyond pH can lead to low recovery:
-
Insufficient Mixing: Ensure vigorous vortexing for an adequate duration to facilitate the transfer of the analyte from the aqueous to the organic phase.
-
Emulsion Formation: Emulsions at the interface can trap the analyte and make phase separation difficult. Centrifugation can help break up emulsions.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is key.[5][6] For this compound, moderately non-polar solvents are effective after basifying the sample. Examples include 1-chlorobutane, or mixtures like hexane/isoamyl alcohol or methyl tert-butyl ether (MTBE).[7]
-
Adsorption During Evaporation: A significant and often overlooked issue is the irreversible adsorption of tricyclic antidepressants and their metabolites to glass surfaces, especially during the solvent evaporation step.[8] This effect is more pronounced for demethylated metabolites.[8] To prevent this, add a small amount (e.g., 0.05%) of diethylamine to the organic extract before evaporation.[8]
Q4: How can I troubleshoot low recovery when using Solid-Phase Extraction (SPE)?
A successful SPE protocol requires optimization of all four steps. Problems in any step can result in significant analyte loss.[9]
-
Conditioning/Equilibration: The sorbent must be properly wetted to enable interaction with the analyte. Always pre-wet a reversed-phase (e.g., C18) sorbent with a strong solvent like methanol (B129727), followed by an equilibration step with water or a buffer that matches the pH of your sample.
-
Sample Loading:
-
pH: As with LLE, the sample must be at a high pH to ensure the analyte is in its neutral form and can be retained by the non-polar sorbent.
-
Flow Rate: Loading the sample too quickly can prevent effective interaction between the analyte and the sorbent, leading to breakthrough.
-
-
Washing: The goal is to remove interferences without eluting the analyte. The wash solvent should be strong enough to remove hydrophilic contaminants but not so strong that it elutes the this compound. A common strategy is to start with a water wash, followed by a weak organic solvent wash (e.g., 5-10% methanol in water).
-
Elution: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and recover the analyte. For a basic compound retained on a reversed-phase sorbent, this is typically achieved with a high-percentage organic solvent (e.g., methanol or acetonitrile) modified with an acid (e.g., 1-2% formic acid or acetic acid). The acid protonates the analyte, increasing its polarity and facilitating its release from the sorbent.
Q5: Could matrix effects be the cause of my low recovery?
Yes, what appears as low recovery might actually be a matrix effect, particularly when using mass spectrometry (MS) for detection.[1] Matrix effects are caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma) that suppress or enhance the ionization of the target analyte in the MS source.[1][2]
-
How to Diagnose: To test for matrix effects, compare the peak area of a pure standard in solvent to the peak area of a blank matrix sample that has been extracted and then spiked with the same amount of standard post-extraction. A significant difference in peak area indicates the presence of matrix effects.[2]
-
How to Mitigate:
-
Improve Sample Cleanup: Use a more rigorous SPE protocol to better remove interfering components.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: An ideal internal standard (e.g., this compound-d3) will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.
-
Data on Extraction Recovery
The recovery of this compound can vary significantly based on the chosen sample preparation method and the complexity of the matrix. The following table summarizes reported recovery data from various studies.
| Extraction Method | Matrix | Analyte(s) | Reported Recovery (%) |
| Protein Precipitation | Human Plasma | Nortriptyline (B1679971) & Metabolites | ≥ 90%[10] |
| Solid-Phase Extraction | Human Plasma | Tricyclic Antidepressants | > 87%[11] |
| Liquid-Liquid Extraction | Not Specified | Various Antidepressants | 59% - 86%[7] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 500 µL of plasma sample in a glass tube, add your internal standard.
-
Alkalinization: Add 50 µL of 1M Sodium Hydroxide (B78521) (NaOH) to adjust the sample pH to >10. Vortex briefly.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or 1-chlorobutane).
-
Mixing: Cap the tube and vortex vigorously for 2-5 minutes.
-
Phase Separation: Centrifuge at ~3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube. Crucial Step: To prevent adsorption loss, add 5-10 µL of 5% diethylamine in methanol to the collected organic phase.[8]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS analysis. Vortex to dissolve and transfer to an autosampler vial.
Protocol 2: General Reversed-Phase Solid-Phase Extraction (SPE)
This protocol is a general guideline for a C18 or similar polymeric reversed-phase SPE cartridge and should be optimized.
-
Sample Pre-treatment: Dilute 500 µL of plasma sample with 500 µL of a basic buffer (e.g., ammonium (B1175870) hydroxide buffer, pH 10) to ensure the analyte is in its neutral form.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water through the sorbent. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Pass 1 mL of deionized water through the cartridge to remove salts.
-
Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) to remove more polar interferences.
-
-
Elution: Elute the analyte by passing 1-2 mL of an acidified organic solvent (e.g., methanol with 2% formic acid) through the cartridge. Collect the eluate in a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. The Influence of Solvent Choice on the Recovery of Phytogenic Phenolic Compounds Extracted from Plant Material [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. Prevention of tricyclic antidepressant adsorption loss with diethylamine during solvent evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of MS/MS parameters for sensitive detection of (E)-10-Hydroxynortriptyline
Welcome to the technical support center for the optimization of MS/MS parameters for the sensitive detection of (E)-10-Hydroxynortriptyline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameters to ensure the robust and sensitive quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, this compound typically forms a protonated molecule [M+H]⁺. The most common precursor ion is m/z 280.2. Upon collision-induced dissociation (CID), several product ions can be formed. The selection of product ions for quantification and qualification is a critical step in method development. Commonly used product ions are detailed in the MS/MS Parameters table below.
Q2: How do I optimize the collision energy (CE) for my specific instrument?
A2: Collision energy should be optimized for each MRM transition to achieve the highest sensitivity. This is typically done by infusing a standard solution of this compound into the mass spectrometer and performing a CE ramp experiment. The software for your specific instrument will have a feature to automate this process, generating a plot of ion intensity versus collision energy to determine the optimal value for each product ion.
Q3: What are common sources of matrix effects in the analysis of this compound from plasma samples?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. For this compound in plasma, major sources of matrix effects include phospholipids (B1166683) and other endogenous components. Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these effects. Chromatographic separation is also key to resolving the analyte from interfering matrix components.
Q4: My peak shape is poor (tailing or fronting). What are the likely causes?
A4: Poor peak shape can be caused by several factors. Peak tailing may result from secondary interactions between the basic analyte and acidic silanols on the column packing, or from column contamination. Peak fronting can be an indication of column overload. Ensure your mobile phase has an appropriate pH and ionic strength, and consider using a column with end-capping. Also, check for any extra-column volume in your LC system.
Q5: I am observing low sensitivity. What are the first troubleshooting steps?
A5: Low sensitivity can be a mass spectrometry or liquid chromatography issue. First, confirm that your MS/MS system is clean and has been recently calibrated. Infuse a tuning solution or a standard of your analyte to check the instrument's performance. If the MS is performing as expected, investigate the LC system for leaks, proper mobile phase composition, and column performance. Sample preparation should also be reviewed to ensure efficient extraction and minimal analyte loss.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from human plasma.
-
To 250 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of an internal standard working solution (e.g., Deuterated this compound).
-
Add 100 µL of 0.1 M NaOH to basify the sample. Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 98:2 v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Optimization of MS/MS Parameters
This protocol outlines the general procedure for optimizing compound-dependent parameters for this compound.
-
Prepare a 100 ng/mL solution of this compound in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
In the instrument control software, set up a full scan experiment in positive ion mode to identify the precursor ion ([M+H]⁺) of this compound.
-
Once the precursor ion is confirmed, set up a product ion scan to observe the fragmentation pattern.
-
Select the most abundant and specific product ions for MRM analysis.
-
For each precursor-product ion pair (transition), perform a collision energy (CE) optimization. This involves ramping the CE over a range (e.g., 5-50 eV) and monitoring the signal intensity of the product ion. The CE that yields the maximum intensity should be used for the analytical method.
-
Optimize the declustering potential (DP) in a similar manner to prevent in-source fragmentation and improve ion transmission.
Data Presentation
Table 1: Optimized LC-MS/MS Parameters for this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound (Quantifier) | 280.2 | 233.1 | 100 | 25 | 80 |
| This compound (Qualifier) | 280.2 | 91.1 | 100 | 35 | 80 |
| Internal Standard (d3-Nortriptyline) | 267.2 | 233.1 | 100 | 25 | 80 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Analyte Signal | 1. Incorrect MRM transitions. 2. MS/MS instrument requires tuning/calibration. 3. Poor ionization efficiency. 4. Inefficient sample extraction. 5. LC system leak. | 1. Verify precursor and product ions by direct infusion. 2. Perform instrument tuning and calibration as per manufacturer's guidelines. 3. Optimize source parameters (e.g., capillary voltage, gas flows, temperatures). 4. Review and optimize the sample preparation protocol; check for analyte degradation. 5. Check all LC connections for leaks. |
| Poor Peak Shape (Tailing/Fronting) | 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the column. 4. High extra-column volume. | 1. Flush the column or replace if necessary. 2. Ensure the injection solvent is similar in strength to the initial mobile phase. 3. Adjust mobile phase pH or use a different column chemistry. 4. Use smaller ID tubing and ensure all fittings are correct. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Contaminated LC system or MS source. 3. Carryover from previous injections. | 1. Prepare fresh mobile phases with high-purity solvents and additives. 2. Clean the MS source and flush the LC system. 3. Optimize the autosampler wash procedure. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column aging or temperature fluctuations. 3. LC pump malfunction. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven and monitor column performance over time. 3. Check pump performance and pressure stability. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in sample preparation. 2. Unstable MS/MS signal. 3. Inconsistent injection volume. | 1. Ensure consistent execution of the sample preparation protocol. 2. Check for MS source stability and perform cleaning if necessary. 3. Check the autosampler for proper operation and precision. |
Visualizations
Strategies to reduce ion suppression for (E)-10-Hydroxynortriptyline in ESI-MS
Welcome to the technical support center for troubleshooting ion suppression issues in Electrospray Ionization-Mass Spectrometry (ESI-MS), with a focus on challenging analytes like (E)-10-Hydroxynortriptyline. This guide provides practical solutions and in-depth protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][4][5] Essentially, other components in the sample compete with the analyte for ionization, resulting in a weaker signal for the compound of interest.[1][2]
Q2: I'm observing a weak signal for this compound. How can I determine if ion suppression is the cause?
A common method to identify ion suppression is through a post-column infusion experiment.[6] In this technique, a constant flow of this compound standard is introduced into the mobile phase after the analytical column and before the MS source. A blank matrix sample is then injected onto the column. A dip in the baseline signal of the analyte at the retention time of matrix components indicates ion suppression.
Q3: What are the most common sources of ion suppression in bioanalytical samples?
In biological matrices like plasma or urine, common sources of ion suppression include salts, proteins, phospholipids (B1166683), and metabolites that are present in high concentrations.[7][8] For instance, phospholipids are known to elute in the middle of reversed-phase chromatographic runs and can significantly suppress the ionization of co-eluting analytes.
Q4: Can my choice of ionization mode affect ion suppression?
Yes, the ionization mode can have a significant impact. ESI is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[9][10] If your analyte is amenable to APCI, switching the ionization source can be a viable strategy.[9] Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) can sometimes mitigate ion suppression, as fewer matrix components may be ionized in the opposite polarity.[9][11]
Troubleshooting Guides
Issue: Low signal intensity and poor reproducibility for this compound.
This is a classic symptom of ion suppression. The following troubleshooting workflow can help you systematically address the issue.
Caption: A logical workflow for troubleshooting ion suppression.
Strategies to Mitigate Ion Suppression
Effective mitigation of ion suppression typically involves a multi-pronged approach focusing on sample preparation, chromatographic separation, and mass spectrometer settings.
The goal of sample preparation is to remove interfering matrix components before analysis.[1][7][9]
| Technique | Principle | Pros | Cons | Suitability for this compound |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, inexpensive, and easy to perform. | Non-selective, often leaves phospholipids and other small molecules in the supernatant.[7] | A good starting point, but may not be sufficient for complex matrices due to its non-selective nature. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids. The pH of the aqueous phase can be adjusted to favor the extraction of basic analytes like this compound into an organic solvent.[7] | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences. | Can be labor-intensive and may require optimization of solvent and pH. | Highly suitable. The basic nature of the secondary amine in this compound allows for efficient extraction at basic pH. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively adsorb the analyte, while matrix interferences are washed away. The analyte is then eluted with a different solvent. | Highly selective and can provide the cleanest extracts.[1][2] Can be automated. | Can be more expensive and requires more extensive method development. | Very suitable. A mixed-mode or cation-exchange SPE sorbent would be effective for retaining the basic this compound while removing neutral and acidic interferences. |
Optimizing the liquid chromatography (LC) separation is crucial to resolve the analyte from co-eluting, suppression-inducing matrix components.[1][11]
| Parameter | Strategy | Rationale |
| Stationary Phase | Use a different column chemistry (e.g., C18, HILIC). For a polar metabolite like this compound, Hydrophilic Interaction Chromatography (HILIC) can provide better retention and separation from early-eluting matrix components compared to traditional reversed-phase (RPLC) columns.[12][13] | To alter the elution profile of the analyte and interferences. |
| Mobile Phase | Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate). The type and concentration of additives can influence analyte signal and chromatographic selectivity.[14][15] For basic compounds like nortriptyline (B1679971) and its metabolites, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often beneficial for peak shape in RPLC.[16][17][18] | To improve peak shape and resolution. |
| Flow Rate | Reducing the flow rate to the nanoliter-per-minute range can decrease ion suppression by improving desolvation efficiency and creating smaller droplets that are more tolerant to non-volatile species.[2][11][19] | To enhance ionization efficiency and reduce matrix effects. |
| Gradient Profile | Modify the gradient slope to increase the separation between the analyte and interfering peaks. | To improve the resolution of the analyte from matrix components. |
| Parameter | Strategy | Rationale |
| Ionization Source | Switch from ESI to APCI. | APCI is generally less susceptible to ion suppression from non-volatile matrix components.[9][10] |
| ESI Polarity | Switch from positive to negative ion mode (if the analyte can be ionized). | Fewer matrix components may ionize in the negative mode, potentially reducing interference.[9][11] |
| Sample Dilution | Dilute the sample extract. | This reduces the concentration of both the analyte and the interfering species.[2][9] This is a simple approach but may compromise the limit of detection. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge to selectively extract the basic analyte.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol utilizes pH adjustment to facilitate the extraction of the basic analyte into an organic solvent.
-
Sample Preparation: To 1 mL of urine, add 100 µL of 1 M sodium hydroxide to adjust the pH to >10.
-
Extraction: Add 5 mL of a mixture of hexane (B92381) and isoamyl alcohol (99:1 v/v). Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Back Extraction (Optional, for cleaner sample):
-
Add 1 mL of 0.1 M hydrochloric acid to the collected organic phase. Vortex and centrifuge.
-
Discard the upper organic layer.
-
Add 100 µL of 1 M sodium hydroxide to the aqueous layer.
-
Add 3 mL of the extraction solvent, vortex, and centrifuge.
-
Collect the organic layer.
-
-
Dry Down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute in 100 µL of the initial mobile phase.
Visualizing Mitigation Strategies
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. eijppr.com [eijppr.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. providiongroup.com [providiongroup.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Applications of Chromatographic Methods in Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OAR@UM: Implications of mobile phase composition and pH on the chromatographic separation of amitriptyline and its metabolite nortriptyline [um.edu.mt]
- 17. researchgate.net [researchgate.net]
- 18. IMPLICATIONS OF MOBILE PHASE COMPOSITION AND PH ON THE CHROMATOGRAPHIC SEPARATION OF AMITRIPTYLINE AND ITS METABOLITE NORTRIPTYLINE | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for (E)-10-Hydroxynortriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance characteristics for the bioanalytical method validation of (E)-10-Hydroxynortriptyline, a major metabolite of the antidepressant nortriptyline (B1679971). The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a widely accepted and highly sensitive technique for this purpose. This document adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation, ensuring the data's relevance and reliability for regulatory submissions.[1][2][3][4][5][6]
Comparative Performance of Validated LC-MS/MS Methods
The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for the analysis of this compound and its parent compound, nortriptyline, in human plasma. This allows for a direct comparison of key validation parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[7] | 1.09 ng/mL[8] | 0.8 ng/mL |
| Linearity Range | 0.5 - 40 ng/mL[7] | 1.09 - 30.0 ng/mL[8] | 0.8 - 32 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.997[7] | > 0.998[8] | Not Specified |
| Intra-day Precision (%CV) | < 7.1% (<16% at LLOQ)[7] | Meets FDA guidelines[8] | 11% at 1.6 ng/mL, 7% at 8 ng/mL |
| Inter-day Precision (%CV) | Not Specified | Meets FDA guidelines[8] | 11% at 1.6 ng/mL, 7% at 8 ng/mL |
| Accuracy | 92 - 114%[7] | Meets FDA guidelines[8] | Not Specified |
| Recovery | > 90%[7] | Not Specified | Not Specified |
| Internal Standard | Deuterated nortriptyline | Carbamazepine[8] | Deuterated 10-OH-nortriptyline |
Detailed Experimental Protocol: A Representative LC-MS/MS Method
This section outlines a typical, detailed methodology for the key experiments involved in the validation of a bioanalytical method for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 50 µL of internal standard solution (e.g., deuterated this compound in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
4. Preparation of Calibration Standards and Quality Control Samples
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank human plasma with the working standard solutions to create calibration standards at a minimum of six different concentration levels.
-
Prepare quality control (QC) samples in the same manner at a minimum of three concentration levels: low, medium, and high.
Visualizing the Validation Workflow and Parameter Relationships
The following diagrams illustrate the logical flow of a bioanalytical method validation and the interplay between its core parameters.
Caption: A typical workflow for bioanalytical method validation.
Caption: Logical relationships of core validation parameters.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. id-eptri.eu [id-eptri.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of (E)-10-Hydroxynortriptyline: LC-MS/MS vs. GC-MS
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of nortriptyline (B1679971), the accurate quantification of its active metabolite, (E)-10-Hydroxynortriptyline, is paramount. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
At a Glance: Key Performance Metrics
The choice between LC-MS/MS and GC-MS for this compound analysis hinges on a variety of factors including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize key quantitative performance parameters collated from various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2][3] | 0.8 ng/mL[4][5] | 1.09 ng/mL[6] |
| Linearity Range | 0.5 - 40 ng/mL (r² ≥ 0.997)[1][2] | 0.8 - 32 ng/mL[4][5] | 1.09 - 30.0 ng/mL (r > 0.998)[6] |
| Precision (%CV) | < 7.1% (<16% at LLOQ)[1][2] | Within- and between-day CVs of 11% at 1.6 ng/mL and 7% at 8 ng/mL[4] | Intra- and inter-day precision met FDA guidelines[6] |
| Accuracy | 92 - 114%[1][2] | Not explicitly stated | Met FDA guidelines[6] |
| Sample Preparation | Protein Precipitation[1][2] | Liquid-Liquid Extraction with acid dehydration[4][5] | Liquid-Liquid Extraction[6] |
| Internal Standard | Nortriptyline-D3[3] | [2H3]10-OH-NT[4] | Carbamazepine[6] |
Table 2: Performance Characteristics of GC-MS Methods for 10-Hydroxynortriptyline (B30761)
| Parameter | Reported Values for 10-Hydroxynortriptyline | Citation |
| Assay Sensitivity | 1 ng/mL[7] | [7] |
| Precision (% Error) | < 5%[7] | [7] |
| Accuracy (% Error) | < 5%[7] | [7] |
| Sample Preparation | Liquid-Liquid Extraction followed by derivatization [7][8] | [7][8] |
| Internal Standard | Deuterated analogs[7] | [7] |
Methodological Overview: A Step-by-Step Look
The analytical workflow for both LC-MS/MS and GC-MS involves several critical steps from sample preparation to data analysis. Understanding these protocols is essential for appreciating the practical differences between the two techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a widely adopted technique for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.
Experimental Protocol (LC-MS/MS - Protein Precipitation Method) [1][2]
-
Sample Preparation: To a small volume of plasma (e.g., 50 µL), an internal standard solution in a protein precipitating solvent (e.g., acetonitrile) is added.
-
Precipitation: The mixture is vortexed to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Injection: The supernatant is then directly injected into the LC-MS/MS system.
-
Chromatographic Separation: The analyte and internal standard are separated on a C18 analytical column using a gradient mobile phase, for instance, 0.1% formic acid in acetonitrile (B52724) and water.[1][2]
-
Detection: Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1][3]
Caption: General analytical workflow for this compound analysis using LC-MS/MS with protein precipitation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, a derivatization step is necessary to increase its volatility and thermal stability.
Experimental Protocol (GC-MS) [7][8]
-
Sample Preparation (Extraction): The analyte and an internal standard are extracted from alkalinized plasma using an organic solvent (e.g., hexane-2-butanol). This is followed by a back-extraction into an acidic solution and then re-extraction into another organic solvent.[8]
-
Derivatization: The extract is evaporated to dryness, and a derivatizing agent, such as heptafluorobutyric anhydride, is added to the residue.[8] This step converts the polar hydroxyl group into a less polar, more volatile derivative.
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: The derivatized analyte and internal standard are separated on a capillary column (e.g., fused-silica coated with phenylmethyl silicone).[8]
-
Detection: Detection is performed by a mass spectrometer, often using electron-capture detection or chemical ionization with selected ion monitoring.[7][8]
Caption: General analytical workflow for this compound analysis using GC-MS, highlighting the mandatory derivatization step.
Objective Comparison
| Feature | LC-MS/MS | GC-MS |
| Derivatization | Not required, allowing for direct analysis of the polar metabolite.[9] | Mandatory , adding complexity, time, and potential for variability to the workflow.[9] |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times.[1][6] | Lower due to the multi-step extraction and derivatization process.[7][8] |
| Sensitivity | High, with LLOQs reported as low as 0.5 ng/mL.[1][2][3] | Good, with sensitivities around 1 ng/mL.[7] |
| Selectivity | Excellent, especially with tandem MS (MS/MS) which minimizes interferences.[1][3] | Good, particularly with selected ion monitoring (SIM).[7] |
| Robustness | Modern instruments are robust, though matrix effects can be a consideration. | Generally considered very robust and reliable instruments.[9] |
Conclusion
For the routine analysis of this compound in a clinical or research setting, LC-MS/MS is generally the superior technique . Its ability to directly analyze the polar, non-volatile metabolite without the need for derivatization, combined with its high sensitivity, selectivity, and potential for high throughput, makes it the more efficient and practical choice.[9] While GC-MS can achieve the required sensitivity and accuracy, the mandatory derivatization step adds complexity and potential for error to the analytical workflow.[9] The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired sample throughput.
References
- 1. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive method for the quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative pharmacological activity of (E)-10-Hydroxynortriptyline and nortriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological activities of the tricyclic antidepressant nortriptyline (B1679971) and its primary active metabolite, (E)-10-hydroxynortriptyline. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of the distinct pharmacological profiles of these two compounds.
Core Pharmacological Activities: A Quantitative Comparison
The primary mechanism of action for both nortriptyline and its metabolite involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. However, their potencies at the respective transporters and their affinities for other receptors, such as muscarinic acetylcholine (B1216132) receptors, differ significantly. These differences are critical for understanding their therapeutic effects and side-effect profiles.
| Target | Compound | Potency/Affinity (Ki/IC50 in nM) | Reference |
| Norepinephrine Transporter (NET) | Nortriptyline | 3.4 - 4.37 | [1][2] |
| This compound | Potent inhibitor, approximately 50% as potent as nortriptyline | ||
| Serotonin Transporter (SERT) | Nortriptyline | IC50: 940 | |
| This compound | IC50: 6700 | ||
| Muscarinic Acetylcholine Receptors | Nortriptyline | High Affinity | [3] |
| This compound | 10-18 times lower affinity than Nortriptyline | [1][4] |
In-Depth Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Muscarinic Acetylcholine Receptors
This protocol outlines a method for determining the binding affinity of nortriptyline and this compound to muscarinic acetylcholine receptors.
Materials:
-
Rat brain tissue homogenate (source of receptors)
-
[³H]-Quinuclidinyl benzilate ([³H]-QNB) as the radioligand
-
Nortriptyline and this compound
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the tissue homogenate, [³H]-QNB at a concentration near its Kd, and varying concentrations of the competing ligands (nortriptyline or this compound). Include wells for total binding (no competitor) and non-specific binding (excess of a known muscarinic antagonist like atropine).
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay for Serotonin (SERT) and Norepinephrine (NET) Transporters
This protocol details a method to measure the inhibition of serotonin and norepinephrine reuptake by nortriptyline and this compound.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., cortex for NET, hypothalamus for SERT) or cell lines expressing human SERT or NET.
-
[³H]-Serotonin or [³H]-Norepinephrine
-
Nortriptyline and this compound
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Wash buffer (ice-cold)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from the relevant brain regions or harvest cultured cells expressing the transporters. Resuspend in uptake buffer.
-
Assay Setup: Pre-incubate the synaptosomes or cells with varying concentrations of nortriptyline or this compound.
-
Uptake Initiation: Add [³H]-serotonin or [³H]-norepinephrine to initiate the uptake reaction. Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters as described above.
-
Data Analysis: Determine the IC50 values for each compound by plotting the percentage of inhibition of uptake against the logarithm of the drug concentration.
Visualizing the Pharmacological Landscape
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for comparative pharmacological analysis.
Caption: Primary mechanism and downstream signaling pathways.
Conclusion
This comparative guide highlights the key pharmacological differences between nortriptyline and its active metabolite, this compound. While both compounds inhibit the reuptake of norepinephrine and serotonin, nortriptyline is a more potent inhibitor of the serotonin transporter. A significant distinction lies in their anticholinergic activity, with this compound demonstrating a markedly lower affinity for muscarinic acetylcholine receptors. This suggests a potentially more favorable side-effect profile for the metabolite. The provided experimental protocols and diagrams serve as a resource for researchers in the field of antidepressant drug discovery and development. Further investigation into the specific potencies at the norepinephrine transporter and a broader range of receptor interactions will provide a more complete understanding of their respective pharmacological roles.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nortriptyline - Wikipedia [en.wikipedia.org]
- 3. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Unraveling the Stereoisomers: A Pharmacokinetic Comparison of (E)- and (Z)-10-Hydroxynortriptyline
A deep dive into the pharmacokinetic profiles of the major metabolites of nortriptyline (B1679971) reveals significant differences in their formation and disposition, with implications for clinical pharmacology and drug development. This guide provides a comprehensive comparison of (E)-10-Hydroxynortriptyline and (Z)-10-Hydroxynortriptyline, presenting available experimental data, detailed methodologies, and visual representations of their metabolic pathways and analytical workflows.
The metabolism of the tricyclic antidepressant nortriptyline is a complex process leading to the formation of several metabolites, among which the 10-hydroxylated forms are the most significant. These metabolites, existing as two geometric isomers, this compound and (Z)-10-hydroxynortriptyline, exhibit distinct pharmacokinetic behaviors. The formation of these isomers is stereoselective, primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2]
Quantitative Pharmacokinetic Data
Direct comparative studies detailing the full pharmacokinetic profile of both (E)- and (Z)-10-hydroxynortriptyline in humans are limited. However, available data from various studies provide insights into their relative concentrations and elimination patterns. The (E)-isomer is the predominant metabolite, with plasma concentrations significantly higher than the (Z)-isomer.[3]
| Pharmacokinetic Parameter | This compound | (Z)-10-Hydroxynortriptyline | Reference(s) |
| Relative Plasma Concentration | Major metabolite, concentrations can exceed parent drug | Minor metabolite, concentrations are a fraction of the (E)-isomer | [3][4] |
| Half-life (t1/2) | Approximately 8-9 hours (for its enantiomers after direct administration) | Shorter than nortriptyline, but specific values in humans are not well-documented. | [5] |
| Formation | Primarily mediated by CYP2D6 in a stereoselective manner. | Formation is less dependent on CYP2D6 polymorphism. | [1][2] |
| Clearance | Undergoes enantioselective glucuronidation. | Details on clearance mechanisms are less established. | [5] |
Metabolic Pathway and Experimental Workflow
The metabolic conversion of nortriptyline to its hydroxylated metabolites is a critical step in its elimination. The subsequent workflow for analyzing these metabolites in biological samples is crucial for pharmacokinetic studies.
Experimental Protocols
The quantification of (E)- and (Z)-10-hydroxynortriptyline in biological matrices is essential for pharmacokinetic assessment. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation: Protein Precipitation
This protocol outlines a common method for extracting the analytes from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
Analytical Method: LC-MS/MS Quantification
This section provides a general framework for the analysis of the extracted samples. Specific parameters will need to be optimized based on the instrument and column used.
Instrumentation:
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of the isomers and the internal standard.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, (Z)-10-hydroxynortriptyline, and the internal standard must be determined and optimized.
Data Analysis:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL) are then calculated using appropriate software.
Discussion
The disparity in the pharmacokinetic profiles of (E)- and (Z)-10-hydroxynortriptyline is primarily attributed to the stereoselective nature of nortriptyline metabolism. The hydroxylation of nortriptyline at the E-position is strongly correlated with the polymorphic activity of CYP2D6.[1][2] Individuals who are poor metabolizers via CYP2D6 will have a significantly different metabolite profile compared to extensive metabolizers.
In contrast, the formation of the (Z)-isomer appears to be less influenced by CYP2D6 polymorphism, suggesting the involvement of other cytochrome P450 enzymes.[1] The lower plasma concentrations of the (Z)-isomer may be due to a slower rate of formation, a faster rate of elimination, or a combination of both. Studies in swine have indicated that both hydroxymetabolites have shorter half-lives than the parent drug, nortriptyline.
The clinical significance of these pharmacokinetic differences is an area of ongoing research. As this compound is a major and pharmacologically active metabolite, its concentration can contribute to both the therapeutic and adverse effects of nortriptyline treatment. A thorough understanding of the factors influencing the formation and disposition of both the (E) and (Z) isomers is crucial for optimizing nortriptyline therapy and for the development of new drugs targeting similar pathways.
References
- 1. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relationship of hydroxynortriptyline to nortriptyline concentration and creatinine clearance in depressed elderly outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state plasma levels of E- and Z-10-OH-nortriptyline in nortriptyline-treated patients: significance of concurrent medication and the sparteine oxidation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Certified Reference Materials for Accurate (E)-10-Hydroxynortriptyline Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of (E)-10-Hydroxynortriptyline, the selection of a suitable certified reference material (CRM) is a critical determinant of analytical accuracy and reliability. This guide provides a comparative overview of commercially available CRMs for this compound, supported by experimental data and detailed analytical protocols.
Comparison of Commercially Available Certified Reference Materials
Below is a summary of representative this compound CRMs available from leading suppliers. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate and up-to-date information.
| Parameter | Cerilliant (a brand of MilliporeSigma) | LGC Standards (distributor for TRC) | Cayman Chemical |
| Product Name | This compound solution | This compound | trans-10-hydroxy Nortriptyline (B1679971) |
| Typical Format | Solution in Methanol | Crystalline Solid | Solid |
| Certified Concentration | e.g., 100 µg/mL | Not applicable (supplied as neat) | Not applicable (supplied as neat) |
| Expanded Uncertainty | Typically ≤2% | Purity specification provided | Purity specification provided |
| Purity (Chromatographic) | ≥98% | ≥98% | ≥90% |
| Certification | ISO 17034, ISO/IEC 17025 | ISO 9001 (for TRC) | Certificate of Analysis provided |
| Documentation | Comprehensive Certificate of Analysis | Certificate of Analysis | Certificate of Analysis |
Note: The information in this table is based on generally available product information and may vary for specific lots. It is imperative to consult the official Certificate of Analysis from the supplier for precise specifications.
Experimental Protocols for Quantification
The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The following is a representative experimental protocol adapted from published, validated methods.[1][2][3]
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for extracting this compound from plasma samples.
-
To 250 µL of human plasma in a polypropylene (B1209903) tube, add an appropriate volume of an internal standard solution (e.g., deuterated this compound or a structurally similar compound like carbamazepine).[1]
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex for 30 seconds.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 98:2 v/v).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following conditions are a typical starting point and should be optimized for the specific instrument used.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or 20 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is effective.[1]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard must be optimized. For this compound (MW: 279.38), a common precursor ion is [M+H]+ at m/z 280.2. Product ions will depend on the instrument and collision energy.
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the quantitative data. Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components or other metabolites.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise. A linear response function is typically established with a correlation coefficient (r) > 0.99.[1]
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[1]
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage).[1]
Visualizing the Quantification Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for the quantification of this compound.
Caption: Role of CRMs in achieving accurate analytical results.
By selecting a high-quality certified reference material and employing a robust, validated analytical method, researchers can ensure the accuracy and reliability of their this compound quantification data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Perspective on (E)-10-Hydroxynortriptyline Measurement
A Comparative Guide for Researchers and Drug Development Professionals
The quantification of (E)-10-Hydroxynortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline (B1679971), is a critical aspect of therapeutic drug monitoring (TDM) and pharmacokinetic studies. However, the variability in analytical methodologies across different laboratories can lead to discrepancies in reported concentrations, potentially impacting clinical decisions and research outcomes. This guide provides a comparative overview of the performance of various analytical methods for measuring this compound, drawing upon published experimental data to highlight the current state of inter-laboratory variability.
While direct proficiency testing data for this compound is not widely published, an analysis of single-laboratory validation studies offers valuable insights into the performance characteristics of commonly employed analytical techniques. This guide summarizes these findings to aid researchers in selecting appropriate methodologies and understanding potential sources of variability.
Metabolic Pathway of Nortriptyline
Nortriptyline undergoes metabolism in the liver, primarily through hydroxylation to form 10-hydroxynortriptyline. This reaction is catalyzed by the cytochrome P450 enzyme CYP2D6. The major stereoisomer formed is this compound, which is also pharmacologically active.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of various published methods.
| Analytical Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | 0.5 | 0.5 - 40 | < 7.1 (< 16 at LLOQ) | 92 - 114 | [1] |
| HPLC-MS | Human Plasma | 0.8 | 0.8 - 32 | 7 - 11 | Not Specified | [2] |
| GC-ECD | Human Plasma | 3 | 7 - 90 | < 12 | Not Specified | [3] |
| LC-MS/MS | Human Plasma | 1.09 | 1.09 - 30 | Meets FDA Guidelines | Meets FDA Guidelines | [4] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; GC-ECD: Gas Chromatography with Electron-Capture Detection.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for comparing results across laboratories. Below are summaries of key experimental protocols from the cited literature.
LC-MS/MS Method for (E)- and (Z)-10-Hydroxynortriptyline in Human Plasma[1]
-
Sample Preparation: Protein precipitation.
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: Gradient of 0.1% formic acid in acetonitrile.
-
Run Time: 6 minutes.
-
-
Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
HPLC-MS Method for 10-Hydroxynortriptyline in Plasma[2]
-
Sample Preparation: Liquid-liquid extraction with acid dehydration of the metabolite.
-
Internal Standards: Deuterium-labeled nortriptyline and 10-hydroxynortriptyline.
-
Chromatographic Separation: Reversed-phase HPLC.
-
Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Mass Spectrometry.
-
Gas Chromatography with Electron-Capture Detection (GC-ECD) for 10-Hydroxynortriptyline in Human Plasma[3]
-
Sample Preparation: Liquid-liquid extraction followed by back-extraction.
-
Derivatization: The extract is derivatized with heptafluorobutyric anhydride.
-
Chromatographic Separation: Fused-silica capillary column coated with phenylmethyl silicone.
-
Detection: Electron-Capture Detection.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in a research or clinical laboratory setting using LC-MS/MS.
Conclusion and Recommendations
The measurement of this compound is predominantly performed using LC-MS/MS, which offers high sensitivity and specificity. While the presented data originates from single-laboratory validations, the reported performance characteristics are generally robust. However, the lack of published inter-laboratory comparison studies underscores a gap in our understanding of the true variability between different testing sites.
To improve the comparability of this compound measurements, the following are recommended:
-
Harmonization of Protocols: Greater standardization of pre-analytical and analytical procedures would reduce variability.
-
Proficiency Testing Programs: The establishment of formal proficiency testing or external quality assessment schemes for this compound is essential to quantify and monitor inter-laboratory performance.
-
Use of Certified Reference Materials: The availability and use of certified reference materials would aid in method calibration and validation, ensuring traceability and comparability of results.
By addressing these areas, the scientific and clinical communities can enhance the reliability of this compound measurements, leading to improved patient care and more robust research findings.
References
A Comparative Guide to the Analysis of 10-Hydroxynortriptyline: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 10-hydroxynortriptyline (B30761), the active metabolite of the antidepressant nortriptyline (B1679971), is crucial for therapeutic drug monitoring and pharmacokinetic studies. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques capable of measuring this analyte in biological matrices. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: Key Performance Metrics
The choice between LC-MS/MS and GC-MS for the analysis of 10-hydroxynortriptyline often depends on the desired sensitivity, throughput, and sample preparation complexity. Below is a summary of typical performance characteristics for each method based on published literature.
| Parameter | LC-MS/MS | GC-MS |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.09 ng/mL[1][2][3] | ~1 ng/mL[4] |
| Linearity Range | 0.5 - 400 ng/mL[5] | 7 - 90 µg/L (ng/mL)[6] |
| Precision (%CV) | < 15%[1][2] | < 12%[6] |
| Accuracy (% Error) | Within ±15%[1][4] | < 5%[4] |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction[1][3] | Liquid-Liquid Extraction & Mandatory Derivatization [4][7] |
| Run Time | 2.5 - 6 minutes[3][5] | Typically longer due to temperature programming |
Methodological Workflows
The analytical workflows for LC-MS/MS and GC-MS differ significantly, particularly in the sample preparation stage.
LC-MS/MS Experimental Workflow
GC-MS Experimental Workflow
Detailed Experimental Protocols
LC-MS/MS Protocol (Synthesized from Published Methods)[1][3]
-
Sample Preparation (Protein Precipitation):
-
To 250 µL of human plasma, add an internal standard (e.g., carbamazepine (B1668303) or deuterated 10-hydroxynortriptyline).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., HyPURITY C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[3]
-
Flow Rate: Approximately 0.50 mL/min.[3]
-
Total Run Time: As short as 2.5 minutes.[3]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 10-hydroxynortriptyline and the internal standard are monitored.
-
GC-MS Protocol (Synthesized from Published Methods)[4][6]
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of plasma, add a deuterated internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of hexane (B92381) and 2-butanol).[6]
-
The organic layer is separated and evaporated to dryness.
-
Derivatization: The dried residue is reconstituted in a derivatizing agent (e.g., heptafluorobutyric anhydride) to increase the volatility and thermal stability of the analyte.[6] This step is crucial for making the polar 10-hydroxynortriptyline amenable to GC analysis.[7]
-
-
Gas Chromatography:
-
Column: A fused-silica capillary column (e.g., phenylmethyl silicone).[6]
-
Carrier Gas: An inert gas such as helium or isobutane.[4]
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.
-
Injection Mode: Split or splitless injection may be used depending on the analyte concentration.
-
-
Mass Spectrometry:
-
Ionization: Chemical Ionization (CI) is often used for its softer ionization, which can reduce fragmentation.[4]
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte and internal standard.[4]
-
Comparative Analysis
Sensitivity and Selectivity
Both LC-MS/MS and GC-MS demonstrate excellent sensitivity for the quantification of 10-hydroxynortriptyline, with LLOQs in the low ng/mL range.[1][4] The use of tandem mass spectrometry (MS/MS) in LC-MS/MS and selected ion monitoring (SIM) in GC-MS provides high selectivity, minimizing interference from other matrix components.[4] However, LC-MS/MS often has a slight edge in sensitivity for polar compounds.
Sample Preparation and Throughput
The most significant difference between the two techniques lies in the sample preparation. LC-MS/MS methods typically involve a simpler and faster protein precipitation or liquid-liquid extraction.[1][3] In contrast, GC-MS analysis of 10-hydroxynortriptyline necessitates a chemical derivatization step to make the analyte volatile.[7][8] This additional step increases sample preparation time, adds complexity, and can be a source of variability.[7] Consequently, LC-MS/MS generally offers higher throughput, which is a considerable advantage in laboratories analyzing a large number of samples.
Robustness and Versatility
GC-MS is a robust and reliable technique, well-established in many laboratories.[7] However, the high temperatures used in the GC inlet and column can lead to the degradation of thermally labile compounds. LC-MS/MS is a gentler technique, making it more suitable for a wider range of compounds, including polar and non-volatile molecules like 10-hydroxynortriptyline, without the need for derivatization.[9][10]
Conclusion and Recommendation
For the routine analysis of 10-hydroxynortriptyline in a clinical or research setting, LC-MS/MS is generally the superior technique . Its ability to directly analyze the polar metabolite without the need for derivatization, combined with its high sensitivity, selectivity, and potential for high throughput, makes it a more efficient and practical choice.[7] The simplified sample preparation workflow reduces the potential for analytical errors and decreases overall analysis time.
While GC-MS can achieve the required sensitivity and accuracy for the quantification of 10-hydroxynortriptyline, the mandatory derivatization step adds complexity and time to the analytical workflow, making it less suitable for high-throughput applications.[7] The choice of GC-MS may be justified in laboratories where this instrumentation is already established and the sample load is relatively low.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical LC-MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy-metabolites in human serum. | Semantic Scholar [semanticscholar.org]
- 6. Sensitive method for the quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jfda-online.com [jfda-online.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. youtube.com [youtube.com]
Validating (E)-10-Hydroxynortriptyline as a Marker for Therapeutic Drug Monitoring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic drug monitoring (TDM) of nortriptyline (B1679971), a tricyclic antidepressant, has traditionally focused on the parent drug concentration. However, its major metabolite, (E)-10-hydroxynortriptyline, is pharmacologically active and present in significant concentrations in plasma, raising questions about its clinical utility as a TDM marker. This guide provides a comprehensive comparison of this compound and nortriptyline, offering experimental data and protocols to aid in the validation of this metabolite for TDM.
Comparative Clinical Significance
Monitoring this compound alongside its parent compound may offer a more nuanced understanding of a patient's response to treatment, particularly concerning adverse effects. While the therapeutic benefit of monitoring the metabolite is still under investigation, its distinct pharmacological profile warrants consideration.
| Feature | Nortriptyline | This compound | Key Considerations |
| Therapeutic Efficacy | Established therapeutic range of 50-150 ng/mL for depression.[1] | No established therapeutic range. One study in elderly depressed patients found no correlation between this compound levels and clinical response.[1] A pilot study suggested potential antidepressant properties.[2] | The clinical utility for monitoring efficacy remains unproven. |
| Cardiotoxicity | Associated with cardiotoxic effects, including arrhythmias.[3] | This compound has been shown to be significantly less arrhythmogenic than nortriptyline in animal studies. However, high levels have been associated with cardiac conduction changes in the elderly.[3] | Monitoring may be particularly relevant in elderly patients and those with pre-existing cardiac conditions to mitigate risks. |
| Anticholinergic Effects | Potent anticholinergic side effects (e.g., dry mouth, constipation). | Considerably less anticholinergic effect compared to nortriptyline.[4] | Monitoring the metabolite-to-parent drug ratio could help in managing anticholinergic burden. |
| Metabolism | Primarily metabolized by CYP2D6 to 10-hydroxynortriptyline (B30761).[5] | The (E)-isomer is the predominant form.[5] | Genetic variations in CYP2D6 can significantly alter the metabolic ratio, impacting both efficacy and toxicity. |
Comparative Analysis of Analytical Methods
The accurate quantification of both nortriptyline and this compound is essential for TDM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method, though other techniques like gas chromatography-mass spectrometry (GC-MS) have also been employed.
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography followed by mass spectrometric detection.[6] | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.[6][7] |
| Sample Preparation | Protein precipitation or liquid-liquid extraction.[8] | Often requires derivatization to increase volatility.[7][8] |
| Sensitivity | High (fg/mL to pg/mL range).[6] | High (pg/mL to ng/mL range).[6] |
| Specificity | High, able to distinguish between isomers.[6] | High, especially with chemical ionization.[7][9] |
| Throughput | High, with rapid analysis times.[8] | Generally lower than LC-MS/MS. |
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS
This method is adapted from a validated assay for the simultaneous quantification of nortriptyline and its hydroxy metabolites in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated nortriptyline).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for nortriptyline, this compound, and the internal standard.
-
4. Validation Parameters:
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 0.5 - 200 ng/mL).
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at low, medium, and high concentrations.
-
Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Selectivity: Assess for interference from endogenous plasma components and other co-administered drugs.
-
Matrix Effect: Evaluate the effect of the plasma matrix on ionization.
-
Stability: Assess the stability of the analytes under various storage and handling conditions.
Protocol 2: Quantification by GC-MS
This protocol is based on a method for the determination of amitriptyline (B1667244) and its metabolites, including 10-hydroxynortriptyline, in human plasma.[7]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of plasma, add deuterated internal standards for nortriptyline and 10-hydroxynortriptyline.
-
Perform a multi-step liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol).
-
Evaporate the final organic layer to dryness.
-
The 10-hydroxynortriptyline metabolite is dehydrated to a more volatile derivative during sample preparation without the need for a separate derivatization step.[7]
2. Gas Chromatographic Conditions:
-
Column: A suitable capillary column for drug analysis.
-
Carrier Gas: Isobutane can be used as both the carrier and chemical ionization reagent gas.[7]
-
Temperature Program: An optimized temperature gradient to ensure separation of the analytes.
3. Mass Spectrometric Conditions:
-
Ionization: Chemical Ionization (CI).[7]
-
Detection: Selective Ion Monitoring (SIM) of the protonated molecular ions (MH+) of the analytes and their deuterated internal standards.[7]
4. Validation Parameters:
-
As described for the LC-MS/MS method, including linearity, accuracy, precision, LLOQ, selectivity, and stability.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the pharmacology of nortriptyline and the process of its therapeutic monitoring, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of action of nortriptyline and this compound.
Caption: General workflow for therapeutic drug monitoring of nortriptyline.
Conclusion
The validation of this compound as a routine marker for TDM requires further clinical investigation to establish a clear correlation with therapeutic efficacy. However, the available evidence suggests that its measurement can be valuable in specific clinical scenarios, such as in elderly patients, individuals with impaired renal function, or those experiencing adverse effects. The distinct pharmacological profile of this compound, particularly its reduced anticholinergic and potentially lower cardiotoxic effects compared to the parent drug, underscores the importance of its continued evaluation in personalizing nortriptyline therapy. The analytical methods presented provide a robust framework for researchers to accurately quantify this important metabolite and further explore its clinical utility.
References
- 1. 10-Hydroxynortriptyline and treatment effects in elderly depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrocardiographic changes with nortriptyline and 10-hydroxynortriptyline in elderly depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Little anticholinergic effect of E-10-hydroxynortriptyline compared with nortriptyline in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nortriptyline Metabolism: From Preclinical Models to Human Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nortriptyline (B1679971) metabolism across common preclinical species—rat, mouse, dog, and monkey—and humans. By presenting key quantitative data, detailed experimental protocols, and illustrating metabolic pathways, this document serves as a vital resource for professionals in the field of drug development and pharmacology. Understanding species-specific differences in drug metabolism is crucial for the accurate prediction of human pharmacokinetics and the successful translation of preclinical findings to clinical applications.
Executive Summary
Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism primarily in the liver. The main metabolic pathways are 10-hydroxylation, leading to the active metabolite 10-hydroxynortriptyline (B30761), and N-demethylation, resulting in the formation of desmethylnortriptyline.[1][2] The cytochrome P450 (CYP) enzyme system, particularly the CYP2D and CYP3A subfamilies, plays a pivotal role in these transformations. Significant interspecies differences in the activity and substrate specificity of these enzymes lead to variations in the metabolic profile and pharmacokinetic parameters of nortriptyline. This guide synthesizes available data to highlight these differences, offering a framework for interpreting preclinical metabolism studies and anticipating human metabolic outcomes.
Data Presentation: Quantitative Comparison of Nortriptyline Metabolism
The following tables summarize the in vitro metabolic parameters of nortriptyline across different species, focusing on the formation of its major metabolites in liver microsomes.
Table 1: Enzyme Kinetics of Nortriptyline 10-Hydroxylation
| Species | Enzyme(s) Implicated | Km (µM) | Vmax (pmol/min/mg protein) | Source(s) |
| Human | CYP2D6 (high affinity), CYP3A4 (low affinity) | 2.1 (CYP2D6), 37.4 (CYP3A4) | 130 (CYP2D6) | [3] |
| Rat | CYP2C11 (inhibited by NT) | - | - | [2] |
| Mouse | Not specified | - | - | |
| Dog | Not specified | - | - | |
| Monkey | Not specified | - | - |
Data for preclinical species is limited in the reviewed literature. Further studies are needed to fully characterize these parameters.
Table 2: Enzyme Kinetics of Nortriptyline N-Demethylation
| Species | Enzyme(s) Implicated | Km (µM) | Vmax (pmol/min/mg protein) | Source(s) |
| Human | CYP2D6, CYP2C19, CYP1A2 | 0.74 (CYP2D6), 54-118 (CYP2C19 & CYP1A2) | 19 (CYP2D6), 93 (CYP2C19), 6.8 (CYP1A2) | [4] |
| Rat | Not specified | - | - | |
| Mouse | Not specified | - | - | |
| Dog | Not specified | - | - | |
| Monkey | Not specified | - | - |
Quantitative data for N-demethylation in preclinical species is not well-documented in the available literature.
Metabolic Pathways
In humans, nortriptyline is primarily metabolized via two main pathways:
-
10-Hydroxylation: This is the principal metabolic route, leading to the formation of the pharmacologically active metabolite, 10-hydroxynortriptyline. This reaction is predominantly catalyzed by CYP2D6.[3][5]
-
N-demethylation: This pathway involves the removal of the methyl group from the nitrogen atom, producing desmethylnortriptyline. This reaction is mediated by several CYP isoforms, including CYP2D6, CYP2C19, and CYP1A2.[4]
While the same primary metabolites, 10-hydroxynortriptyline and desmethylnortriptyline, are observed in rats, the specific enzymes and the quantitative importance of each pathway can differ.[6] In mice, repeated administration of the parent drug, amitriptyline, has been shown to favor the demethylation pathway for its metabolite, nortriptyline.
Experimental Protocols
This section details the methodologies for in vitro experiments designed to assess the metabolism of nortriptyline.
In Vitro Metabolism of Nortriptyline in Liver Microsomes
This protocol provides a general framework for studying the metabolism of nortriptyline using liver microsomes from humans and various preclinical species. Species-specific modifications may be required.
Materials:
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
Nortriptyline hydrochloride
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal standard (e.g., a structurally similar compound not found in the matrix)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nortriptyline in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the potassium phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration typically 0.2-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add the nortriptyline stock solution to the microsomal suspension to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of nortriptyline and its primary metabolites, 10-hydroxynortriptyline and desmethylnortriptyline.
-
The chromatographic conditions and mass spectrometer parameters should be optimized for the specific analytes.
-
References
- 1. Nonspecific binding of drugs to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite intermediate complexation of microsomal cytochrome P450 2C11 in male rat liver by nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxylation and demethylation of the tricyclic antidepressant nortriptyline by cDNA-expressed human cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (E)-10-Hydroxynortriptyline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (E)-10-Hydroxynortriptyline, a metabolite of the tricyclic antidepressant nortriptyline. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
This compound, like its parent compound, should be regarded as a potentially hazardous substance. The primary route of acute toxicity is oral ingestion. While specific environmental impact data for this metabolite is not extensively documented, the guiding principle for all pharmacologically active substances is to prevent their release into the environment.
Key Hazard and Disposal Information
To facilitate a clear understanding of the handling and disposal requirements, the following table summarizes the key information derived from safety data sheets of the parent compound, nortriptyline, and its related metabolites.
| Category | Information | Citation |
| Hazard Classification | Harmful if swallowed (Acute Toxicity, Oral, Category 4). | [1] |
| Primary Route of Exposure | Ingestion. | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a self-contained breathing apparatus. | [3][4] |
| Spill Response | For spills, collect, bind, and pump off the material. Take up dry, avoiding dust generation, and dispose of it properly in a suitable, closed container. | [4] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. Do not empty into drains or release into the environment. | [1][4] |
| Container Handling | Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself. Do not mix with other waste. | |
| Regulatory Framework | Disposal must comply with all applicable federal, state, and local regulations. In the U.S., this includes regulations from the EPA and potentially the DEA. | [5][6][7] |
Step-by-Step Disposal Protocol
The following protocol details the recommended procedure for the disposal of this compound from a laboratory setting. This process is designed to minimize risk and ensure regulatory compliance.
-
Segregation of Waste:
-
Solid Waste: All solid waste contaminated with this compound, such as weighing papers, pipette tips, and gloves, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof hazardous waste container. It is crucial not to mix this waste with other solvent streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container for hazardous materials.[2]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the chemical name "this compound" and appropriate hazard symbols.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and equipped with secondary containment to manage any potential leaks.[2]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[2]
-
These specialized services are equipped to transport and dispose of the chemical waste in accordance with all federal, state, and local regulations, which typically involves high-temperature incineration.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage the disposal of this compound, thereby upholding a commitment to safety and environmental stewardship.
References
Comprehensive Safety and Handling Guide for (E)-10-Hydroxynortriptyline
This guide provides essential safety and logistical information for the handling of (E)-10-Hydroxynortriptyline, a metabolite of the tricyclic antidepressant Nortriptyline. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a metabolite of a potent pharmaceutical compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978)[1] - Disposable, back-closing, impervious gown with cuffed sleeves[1] - N95 or higher-level respirator[2] - Full-face shield or safety goggles - Hair and shoe covers |
| Handling Solutions | - A single pair of chemotherapy-tested nitrile gloves (ASTM D6978) - Disposable, back-closing, impervious gown with cuffed sleeves - Safety glasses with side shields - Hair and shoe covers |
| General Laboratory Operations | - Laboratory coat - Nitrile gloves - Safety glasses |
| Spill Cleanup | - Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978) - Disposable, back-closing, impervious gown with cuffed sleeves - N95 or higher-level respirator - Full-face shield or safety goggles - Chemical-resistant shoe covers |
Handling Procedures
2.1. Engineering Controls:
-
All work with the solid form of this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Solutions should be handled in a well-ventilated area, preferably within a chemical fume hood.
2.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Designate a specific area for handling this compound.
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the gown.
-
Weighing:
-
Perform weighing within a containment hood or a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolving:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
-
-
Post-Handling:
-
After handling, wipe down the work surface with an appropriate cleaning agent (e.g., 70% ethanol), followed by a deactivating agent if available and validated for this class of compounds.
-
Carefully doff PPE, avoiding self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water immediately after removing gloves[1].
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes[3][4]. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[4][5][6]. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air immediately[3][7]. 2. If breathing is difficult or has stopped, provide artificial respiration[3]. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel if available[7]. |
| Minor Spill | 1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Clean the spill area with a suitable detergent and water. 4. Collect all contaminated materials in a sealed, labeled hazardous waste container. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your institution's emergency response team. 3. Restrict access to the area. 4. Provide emergency responders with information about the spilled material. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), weighing papers, and other disposable materials should be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. pogo.ca [pogo.ca]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. kmpharma.in [kmpharma.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
